1-(4-Bromophenyl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYSBMQFKWYEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640940 | |
| Record name | 1-(4-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27471-43-8 | |
| Record name | 1-(4-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)piperidin-2-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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An In-Depth Technical Guide to 1-(4-Bromophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for the N-aryl lactam, 1-(4-Bromophenyl)piperidin-2-one (CAS No. 27471-43-8). While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes foundational chemical principles and data from closely related analogues to offer valuable insights for researchers in medicinal chemistry and organic synthesis. We present its core physicochemical properties, a detailed, mechanistically-grounded hypothetical synthesis protocol, and discuss its potential significance as a scaffold in drug discovery, drawing from the established biological activities of the broader N-aryl piperidinone class.
Molecular Structure and Physicochemical Properties
1-(4-Bromophenyl)piperidin-2-one is a heterocyclic compound featuring a six-membered piperidinone (δ-valerolactam) ring N-substituted with a 4-bromophenyl group. The core structure combines a polar lactam moiety with a hydrophobic aryl halide, suggesting its potential utility as an intermediate in the synthesis of more complex molecules with tailored solubility and metabolic profiles.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)piperidin-2-one | - |
| Synonyms | 1-(4-bromophenyl)-δ-valerolactam | - |
| CAS Number | 27471-43-8 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | (Predicted) White to off-white solid | - |
The molecular structure consists of a planar bromophenyl ring attached to the nitrogen atom of a non-planar, saturated piperidin-2-one ring. The amide bond of the lactam introduces rigidity and a dipole moment. The bromine atom on the phenyl ring provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a versatile building block.
Proposed Synthesis Pathway: Beckmann Rearrangement
The proposed two-step synthesis starts from the commercially available 4-bromoaniline and glutaric anhydride.
Caption: Proposed Synthetic Workflow for 1-(4-Bromophenyl)piperidin-2-one.
Experimental Protocol
Step 1: Synthesis of 5-((4-bromophenyl)amino)-5-oxopentanoic acid
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (10.0 g, 58.1 mmol) and glutaric anhydride (6.63 g, 58.1 mmol).
-
Solvent Addition: Add 100 mL of toluene to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold toluene (2 x 20 mL), and dry under vacuum to yield the intermediate amic acid.
Causality: This is a standard acylation reaction. The nucleophilic amine of 4-bromoaniline attacks one of the electrophilic carbonyl carbons of glutaric anhydride, leading to ring-opening and the formation of the corresponding amic acid. Toluene is a suitable solvent that allows for the necessary reflux temperature.
Step 2: Synthesis of 1-(4-Bromophenyl)piperidin-2,6-dione
-
Reagents & Setup: Place the dried 5-((4-bromophenyl)amino)-5-oxopentanoic acid (from Step 1) into a 100 mL round-bottom flask with a reflux condenser.
-
Cyclization: Add acetyl chloride (20 mL) and gently reflux the mixture for 2 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
Causality: Acetyl chloride acts as a dehydrating agent, facilitating the intramolecular cyclization (lactamization) of the amic acid to form the dione.
Step 3: Synthesis of 1-(4-Bromophenyl)piperidin-2-one
-
Reagents & Setup: In a 250 mL flask, dissolve the 1-(4-Bromophenyl)piperidin-2,6-dione (5.0 g, 18.5 mmol) in 100 mL of ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (0.70 g, 18.5 mmol) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of 1N HCl until the pH is neutral. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 1-(4-Bromophenyl)piperidin-2-one.
Causality: Sodium borohydride is a chemoselective reducing agent that will preferentially reduce the less sterically hindered and more reactive imide carbonyl group over the amide carbonyl, yielding the desired piperidin-2-one.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the key features can be predicted based on the known spectroscopic data of its constituent parts: the 4-bromophenyl group and the piperidin-2-one ring.
-
¹H NMR:
-
Aromatic Region (7.0-7.6 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring are expected. The protons ortho to the bromine atom will appear as one doublet, and the protons ortho to the nitrogen atom will appear as another.
-
Piperidinone Ring (1.8-3.8 ppm):
-
A multiplet around 3.6-3.8 ppm for the two protons on the carbon adjacent to the nitrogen (C6-H₂).
-
A multiplet around 2.4-2.6 ppm for the two protons on the carbon adjacent to the carbonyl group (C3-H₂).
-
Multiplets in the range of 1.8-2.2 ppm for the remaining four protons on the piperidinone ring (C4-H₂ and C5-H₂).
-
-
-
¹³C NMR:
-
Aromatic Region (115-145 ppm): Four signals are expected for the aromatic carbons, including the carbon bearing the bromine atom (ipso-carbon) at a lower field.
-
Carbonyl Carbon (~170 ppm): A characteristic signal for the lactam carbonyl carbon.
-
Aliphatic Region (20-55 ppm): Signals corresponding to the four distinct methylene carbons of the piperidinone ring.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
-
C-N Stretch: An absorption band around 1250-1350 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.
-
-
Mass Spectrometry:
-
The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, at m/z 253 and 255 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).
-
Relevance in Drug Discovery and Medicinal Chemistry
The N-aryl piperidinone scaffold is a privileged structure in medicinal chemistry. The piperidinone ring can act as a rigid scaffold to orient substituents in a defined three-dimensional space, which is crucial for binding to biological targets.
-
CNS Agents: N-aryl piperidines and related heterocycles are prevalent in centrally acting agents, including antidepressants and antipsychotics.[5] The lipophilic bromophenyl group can facilitate passage across the blood-brain barrier.
-
Enzyme Inhibition: The lactam moiety can act as a hydrogen bond acceptor, interacting with amino acid residues in the active sites of enzymes.
-
Metabolic Stability: The piperidinone ring is generally more resistant to metabolic degradation than more flexible aliphatic chains.
While the specific biological activity of 1-(4-Bromophenyl)piperidin-2-one is uncharacterized, its structural motifs are present in compounds with known pharmacological relevance. For instance, related N-aryl piperidine derivatives have been investigated as potent agonists for the human histamine H3 receptor.[6] Furthermore, the broader class of piperidine-containing compounds has shown promise in the development of treatments for metabolic disorders.[7] The 4-bromophenyl moiety, in particular, is a common feature in bioactive molecules and serves as a handle for synthetic elaboration to explore structure-activity relationships (SAR).
Conclusion
1-(4-Bromophenyl)piperidin-2-one represents a structurally interesting and synthetically accessible molecule. This guide provides its fundamental molecular and physical properties. By leveraging established synthetic methodologies like the Beckmann rearrangement, a reliable protocol for its synthesis can be confidently proposed, providing a solid foundation for its preparation and subsequent investigation. Given the significant role of the N-aryl piperidinone scaffold in medicinal chemistry, this compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Further research into its synthesis, characterization, and biological evaluation is warranted.
References
- Google Patents.CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link] (Accessed: January 26, 2026).
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Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link] (Accessed: January 26, 2026).
- Google Patents.WO2015177801A1 - Novel process for the preparation of a lactam-containing compound.
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link] (Accessed: January 26, 2026).
-
PubChem. 1-(4-Bromophenyl)piperidin-4-one. Available at: [Link] (Accessed: January 26, 2026).
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PubChem. 4-(4-Bromophenyl)piperidine. Available at: [Link] (Accessed: January 26, 2026).
-
ACS Publications. A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Available at: [Link] (Accessed: January 26, 2026).
-
Wikipedia. Beckmann rearrangement. Available at: [Link] (Accessed: January 26, 2026).
-
Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link] (Accessed: January 26, 2026).
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PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Available at: [Link] (Accessed: January 26, 2026).
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solubility profile of 1-(4-Bromophenyl)piperidin-2-one in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(4-Bromophenyl)piperidin-2-one in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 1-(4-Bromophenyl)piperidin-2-one in a range of common organic solvents. Recognizing the scarcity of published data for this specific molecule, this document emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and quality control. This guide combines theoretical insights with actionable, field-proven methodologies to empower researchers to generate reliable solubility data.
Introduction and Compound Overview
1-(4-Bromophenyl)piperidin-2-one (CAS No. 27471-43-8) is a heterocyclic compound featuring a piperidinone ring N-substituted with a bromophenyl group.[1] Its molecular structure, comprising a polar lactam (cyclic amide) moiety and a nonpolar, electron-withdrawing bromophenyl group, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent. The interplay between the polar amide functionality, capable of hydrogen bonding, and the hydrophobic aromatic ring dictates its interactions with solvent molecules.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 27471-43-8 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | (Predicted) White to off-white crystalline solid | General knowledge on similar compounds |
| Predicted XLogP3 | 2.2 | [2] |
Note: Some properties are for the related compound 1-(4-Bromophenyl)piperidin-4-one and are used here as an estimate.
The presence of the amide group is a critical determinant of solubility. Amides can act as hydrogen bond acceptors via the carbonyl oxygen and, in the case of primary and secondary amides, as hydrogen bond donors.[3] As 1-(4-Bromophenyl)piperidin-2-one is a tertiary amide (within the lactam ring), it can only function as a hydrogen bond acceptor.[3] This characteristic is crucial when selecting appropriate solvents for solubilization.
Theoretical Framework for Solubility Prediction
In the absence of empirical data, theoretical models can provide valuable initial estimates of solubility and guide solvent selection. The principle of "like dissolves like" is a fundamental starting point, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[4] For a molecule with mixed polarity like 1-(4-Bromophenyl)piperidin-2-one, a more quantitative approach is beneficial.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[5] The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility. While the specific HSP values for 1-(4-Bromophenyl)piperidin-2-one are not published, they can be estimated using group contribution methods available in specialized software.[6][7] This approach allows for a rational, predictive screening of a wide range of solvents.[4][8]
Experimental Determination of Solubility
To generate a definitive solubility profile, rigorous experimental measurement is essential. The following section details the gold-standard methodologies appropriate for a solid organic compound like 1-(4-Bromophenyl)piperidin-2-one.
Materials and Equipment
-
1-(4-Bromophenyl)piperidin-2-one (high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC system)
Experimental Workflow: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[9] It involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.
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An In-depth Technical Guide to the Spectral Analysis of 1-(4-Bromophenyl)piperidin-2-one
fundamental chemistry of the piperidin-2-one ring system
An In-depth Technical Guide to the Fundamental Chemistry of the Piperidin-2-one Ring System
Introduction
The piperidin-2-one, also known as δ-valerolactam, is a six-membered cyclic amide (a lactam) that serves as a cornerstone in organic synthesis and medicinal chemistry.[1] Its prevalence in numerous natural products, pharmaceuticals, and agrochemicals underscores its significance as a "privileged scaffold."[2][3] This guide provides an in-depth exploration of the , designed for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, principal synthetic routes, diverse reactivity, and its role as a critical pharmacophore in modern medicine.[4][5]
Structural and Physicochemical Properties
The piperidin-2-one ring consists of five sp³-hybridized carbon atoms and one nitrogen atom, with a carbonyl group at the C2 position.[1] The amide bond within the ring introduces planarity, influencing the overall conformation, which typically adopts a distorted chair or boat form. This conformational flexibility is crucial for its interaction with biological targets.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | [1] |
| Molar Mass | 99.133 g·mol⁻¹ | [1] |
| Appearance | Colorless solid | [1] |
| Melting Point | 38 to 40 °C | [1] |
| Density | 1.073 g/cm³ | [1] |
| Water Solubility | 329 g/L | [6] |
| logP | -0.4 | [6] |
| Polar Surface Area | 29.1 Ų | [6] |
Synthesis of the Piperidin-2-one Core
The construction of the piperidin-2-one scaffold can be achieved through several strategic approaches, ranging from classical rearrangements to modern catalytic methods. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies
-
Beckmann Rearrangement: A classical and industrially significant method involves the acid-catalyzed rearrangement of cyclopentanone oxime. This reaction proceeds via the formation of a nitrilium ion intermediate, followed by water capture and tautomerization to yield the lactam. The use of p-toluenesulfonyl chloride in an alkaline medium is a common variant of this procedure.[7]
-
Cyclization of 5-Aminopentanoic Acid Derivatives: The intramolecular condensation of 5-aminopentanoic acid or its esters is a direct route to the piperidin-2-one ring. This reaction is typically promoted by heat or activating agents that facilitate amide bond formation.
-
Reduction of Glutarimide or Pyridin-2-ones: The partial reduction of glutarimide (piperidine-2,6-dione) or the catalytic hydrogenation of pyridin-2-one derivatives offers another versatile entry point to this ring system.[2] The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the corresponding piperidine.
-
Modern Catalytic Methods: Recent advancements have introduced novel strategies, such as organophotocatalyzed multicomponent reactions. For instance, a [1+2+3] strategy allows for the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials like inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds.[8]
Caption: C3-Functionalization via Enolate Chemistry
β- and γ-Functionalization (Positions 4 and 5)
Functionalizing the C4 and C5 positions is challenging due to the lack of inherent reactivity. [9]Strategies often rely on:
-
Starting from pre-functionalized precursors: Building the ring from a starting material that already contains the desired substituent.
-
Radical-mediated C-H functionalization: Advanced methods that can selectively activate these remote C-H bonds.
-
Conjugate additions: Using α,β-unsaturated lactam precursors to introduce functionality at the C4 position.
Ring-Opening Reactions
The amide bond of the piperidin-2-one ring can be cleaved under various conditions.
-
Hydrolysis: Basic or acidic hydrolysis opens the ring to yield 5-aminopentanoic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the amide to an amine, yielding a substituted piperidine. This is a key transformation for converting the lactam scaffold into the corresponding saturated piperidine heterocycle. [2]
The Piperidin-2-one Scaffold in Medicinal Chemistry
The piperidin-2-one motif is a recognized privileged structure in drug discovery, frequently appearing in molecules with a wide range of biological activities. [4][10]Its ability to present substituents in a well-defined three-dimensional space, combined with its favorable physicochemical properties, makes it an attractive core for designing new therapeutic agents. [3]
| Compound/Drug Class | Biological Activity | Significance |
|---|---|---|
| Thalidomide Analogues | Immunomodulatory, Anti-cancer | The piperidine-2,6-dione (glutarimide) core, a close relative, is central to the activity of drugs like Lenalidomide. |
| c-Met Inhibitors | Anti-cancer | Derivatives of piperidin-2-one have shown promise as inhibitors of the c-Met protein, implicated in lung cancer. [10] |
| Alzheimer's Disease Agents | Neuroprotective | Certain substituted piperidin-2-ones are being investigated for their potential in treating neurodegenerative diseases. [10] |
| Antimicrobial Agents | Antibacterial, Antifungal | The scaffold is present in various compounds with antimicrobial properties. [11]|
The structural rigidity of the lactam, combined with its hydrogen bonding capability (as both a donor and acceptor), allows for potent and selective interactions with enzyme active sites and receptors.
Experimental Protocols
Protocol 1: Synthesis of Piperidin-2-one via Beckmann Rearrangement
This protocol is adapted from established procedures for the Beckmann rearrangement. [7] Materials:
-
Cyclopentanone oxime
-
p-Toluenesulfonyl chloride (TsCl)
-
Acetone
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 25% w/w)
-
Ice-water bath
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanone oxime in acetone.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Base Addition: Slowly add the aqueous NaOH solution to the cooled mixture while maintaining the temperature below 10 °C.
-
TsCl Addition: Add p-toluenesulfonyl chloride portion-wise to the reaction mixture. Ensure the temperature remains controlled.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture carefully with an appropriate acid (e.g., HCl) to a pH of 8-10.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization to yield pure piperidin-2-one.
Protocol 2: α-Alkylation of N-Boc-piperidin-2-one
This protocol describes a general procedure for C3-alkylation.
Materials:
-
N-Boc-piperidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Substrate Addition: Add a solution of N-Boc-piperidin-2-one in anhydrous THF to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide to the reaction mixture. Allow the reaction to proceed at -78 °C for several hours, or until TLC indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Conclusion
The piperidin-2-one ring system represents a remarkably versatile and valuable scaffold in chemistry. Its straightforward synthesis and the diverse reactivity at multiple positions have cemented its role in the development of complex molecules, particularly in the pharmaceutical industry. As synthetic methodologies continue to advance, especially in the realm of C-H functionalization and asymmetric catalysis, the ability to precisely decorate the piperidin-2-one core will undoubtedly lead to the discovery of novel chemical entities with significant biological and material applications.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345. [Link]
-
Gieshoff, T., et al. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 142(28), 12051–12056. [Link]
-
Gieshoff, T., et al. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones. [Link]
-
Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]
-
ResearchGate. (2023). Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8346–8357. [Link]
-
Sarpong, R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(18), 12543–12555. [Link]
- Google Patents. (2014). A kind of preparation method of 2-piperidone. CN103965097A.
-
FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). [Link]
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MacMillan, D. W. C., et al. (2014). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 136(15), 5842–5845. [Link]
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C-H functionalization. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
Wikipedia. (n.d.). 2-Piperidinone. [Link]
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ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines. [Link]
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Dimmock, J. R., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(9), 2131-2143. [Link]
-
Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
-
ResearchGate. (n.d.). Design of 1,4-disubstituted piperidines from proposed pharmacophore model for sigma receptor ligands. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. [Link]
-
ResearchGate. (2021). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Jacobsen, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(1), 543–565. [Link]
-
ResearchGate. (n.d.). Analgesic activity of alkyl piperidine derivatives. [Link]
-
PLOS ONE. (2015). Bioactivity Studies of β-Lactam Derived Polycyclic Fused Pyrroli-Dine/Pyrrolizidine Derivatives in Dentistry: In Vitro, In Vivo and In Silico Studies. [Link]
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Application Note and Detailed Protocol for the Synthesis of 1-(4-Bromophenyl)piperidin-2-one
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-bromophenyl)piperidin-2-one, a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and efficient two-step synthetic route commencing from readily available starting materials: 4-bromoaniline and 5-bromovaleryl chloride. The synthesis involves an initial acylation to form an intermediate, N-(4-bromophenyl)-5-bromopentanamide, followed by an intramolecular cyclization to yield the target lactam. This application note offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis.
Introduction
The piperidin-2-one (or δ-valerolactam) scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. The introduction of an N-aryl substituent, such as the 4-bromophenyl group, provides a versatile handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, making 1-(4-bromophenyl)piperidin-2-one a key intermediate in the synthesis of complex molecular architectures. This guide is designed to provide researchers with a reliable and well-documented procedure to access this important compound.
Synthetic Strategy
The synthesis of 1-(4-bromophenyl)piperidin-2-one is strategically designed as a two-step process. This approach ensures high yields and purity by separating the formation of the linear amide precursor from the subsequent ring-closing reaction.
Overall Synthetic Workflow:
Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)piperidin-2-one
Abstract
This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 1-(4-Bromophenyl)piperidin-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the N-acylation of 4-bromoaniline with 5-chlorovaleryl chloride to form the intermediate, N-(4-bromophenyl)-5-chloropentanamide. This is followed by a base-mediated intramolecular cyclization to yield the target lactam. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the chemical principles, step-by-step instructions, and critical safety information.
Introduction
N-aryl lactams, particularly derivatives of piperidin-2-one, are significant structural motifs found in a wide array of pharmacologically active compounds. Their prevalence is due to the lactam ring's ability to act as a stable amide mimic and a scaffold for further chemical diversification. The title compound, 1-(4-Bromophenyl)piperidin-2-one, incorporates a bromophenyl group, which serves as a key functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), enabling the synthesis of complex molecular architectures. This guide details a reliable and scalable two-step synthesis, designed for high yield and purity.
Overall Synthesis Workflow
The synthesis is logically divided into two primary stages: the formation of an acyclic amide intermediate followed by its intramolecular cyclization. This approach allows for the isolation and purification of the intermediate, ensuring the final product's high quality.
Figure 1: High-level experimental workflow for the synthesis of 1-(4-Bromophenyl)piperidin-2-one.
Part 1: Synthesis of N-(4-bromophenyl)-5-chloropentanamide (Intermediate)
This initial step involves a nucleophilic acyl substitution reaction. The nucleophilic amino group of 4-bromoaniline attacks the electrophilic carbonyl carbon of 5-chlorovaleryl chloride. Triethylamine (Et₃N), a tertiary amine base, is used to quench the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting aniline and driving the reaction to completion.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Bromoaniline | ≥98% | Sigma-Aldrich |
| 5-Chlorovaleryl chloride | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Brine (Saturated NaCl) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (10.0 g, 58.1 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (9.7 mL, 69.7 mmol, 1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 5-chlorovaleryl chloride (9.9 g, 63.9 mmol, 1.1 eq) in 20 mL of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The disappearance of the 4-bromoaniline spot indicates the reaction is complete.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield N-(4-bromophenyl)-5-chloropentanamide as a white to off-white solid.
Part 2: Synthesis of 1-(4-Bromophenyl)piperidin-2-one (Final Product)
This step is an intramolecular SN2 reaction. The amide proton is first deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a nucleophilic amide anion. This anion then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming the six-membered piperidin-2-one ring. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal for this reaction as they solvate the cation (Na⁺) and do not interfere with the strong base.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| N-(4-bromophenyl)-5-chloropentanamide | Synthesized in Part 1 | - |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Deionized Water | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Nitrogen or Argon gas supply | - | - |
Experimental Protocol
-
Preparation of NaH: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), carefully wash sodium hydride (60% dispersion in oil, 2.8 g, 70.0 mmol, 1.2 eq, assuming 58.1 mmol of intermediate) with anhydrous hexanes (3 x 15 mL) to remove the mineral oil. Decant the hexanes carefully each time.
-
Safety: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere and away from any moisture.
-
-
Reaction Setup: Add 80 mL of anhydrous DMF to the flask containing the washed NaH. Cool the suspension to 0 °C with an ice bath.
-
Substrate Addition: Dissolve the N-(4-bromophenyl)-5-chloropentanamide (16.9 g, 58.1 mmol, 1.0 eq) in 40 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes.
-
Causality: The deprotonation of the amide by NaH generates hydrogen gas, which must be safely vented. The slow addition helps to control the rate of gas evolution.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases.
-
Add 100 mL of deionized water and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes) to afford 1-(4-Bromophenyl)piperidin-2-one as a solid.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism: nucleophilic acyl substitution followed by an intramolecular SN2 cyclization.
Figure 2: Simplified reaction mechanism.
Data Summary and Characterization
Quantitative Data
| Parameter | Step 1: N-Acylation | Step 2: Cyclization |
| Starting Material | 4-Bromoaniline (10.0 g) | Intermediate (16.9 g) |
| Typical Yield | 85-95% | 75-85% |
| Product Appearance | White to off-white solid | White to light tan solid |
| Molecular Formula | C₁₁H₁₃BrClNO | C₁₁H₁₂BrNO |
| Molecular Weight | 290.58 g/mol | 254.12 g/mol |
Expected Characterization Data for 1-(4-Bromophenyl)piperidin-2-one
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50-7.45 (m, 2H, Ar-H)
-
δ 7.20-7.15 (m, 2H, Ar-H)
-
δ 3.60-3.55 (t, J = 6.0 Hz, 2H, N-CH₂)
-
δ 2.55-2.50 (t, J = 6.4 Hz, 2H, CO-CH₂)
-
δ 1.95-1.85 (m, 4H, -CH₂-CH₂-)
-
Note: Aromatic protons will appear as a typical AA'BB' system. The piperidinone protons will show characteristic triplet and multiplet signals.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 170.5 (C=O)
-
δ 140.0 (Ar-C, quat.)
-
δ 132.5 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 120.0 (Ar-C-Br, quat.)
-
δ 51.5 (N-CH₂)
-
δ 32.5 (CO-CH₂)
-
δ 23.0 (-CH₂)
-
δ 21.0 (-CH₂)
-
-
FT-IR (KBr, cm⁻¹):
-
3050-3100 (Ar C-H stretch)
-
2940, 2860 (Aliphatic C-H stretch)
-
1665 (Amide C=O stretch, strong)
-
1590, 1490 (Ar C=C stretch)
-
1070 (C-Br stretch)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 254.0 [M+H]⁺, 256.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine).
-
Safety and Handling
All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromoaniline: Toxic if swallowed or in contact with skin.[1] Handle with care and avoid creating dust.
-
5-Chlorovaleryl Chloride: Corrosive and causes severe skin burns and eye damage. Reacts with water.[2] Handle in a dry environment.
-
Sodium Hydride (NaH): Highly flammable solid and reacts violently with water to produce flammable hydrogen gas.[3] It must be handled under an inert atmosphere. Use a Class D fire extinguisher for metal fires; DO NOT USE WATER .
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful if inhaled or in contact with skin and can cause serious eye irritation.[4] It is also a suspected teratogen.
Waste Disposal
-
Halogenated Organic Waste: All organic filtrates and solutions containing DCM or the brominated compounds should be collected in a designated halogenated waste container.
-
Sodium Hydride Quenching: Any unreacted sodium hydride must be quenched carefully. This is typically done by slow, dropwise addition of isopropanol to a cooled suspension of the NaH in an inert solvent (like THF), followed by the slow addition of ethanol, and finally, water. This process should only be performed by experienced personnel.
References
-
Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
- CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone.
Sources
analytical methods for characterization of 1-(4-Bromophenyl)piperidin-2-one
An Application Guide to the Comprehensive Characterization of 1-(4-Bromophenyl)piperidin-2-one
Introduction
1-(4-Bromophenyl)piperidin-2-one is a heterocyclic compound featuring a piperidinone core N-substituted with a bromophenyl group. The piperidine ring is a prevalent scaffold in medicinal chemistry, and lactam derivatives are of significant interest in drug discovery and materials science.[1][2][3] Given its potential as a synthetic intermediate or a pharmacologically active agent, rigorous analytical characterization is imperative. This guide provides a detailed framework of orthogonal analytical techniques to confirm the identity, purity, and structure of 1-(4-Bromophenyl)piperidin-2-one, ensuring data integrity for researchers, scientists, and drug development professionals.
The rationale behind employing a multi-technique approach is to build a self-validating analytical package. Each method provides a unique piece of structural information, and together, they create an unambiguous and comprehensive profile of the molecule.
Physicochemical Properties
A foundational step in any analytical workflow is to document the basic physicochemical properties of the target compound.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₁H₁₂BrNO | Calculated |
| Molecular Weight | 254.12 g/mol | Calculated[4] |
| IUPAC Name | 1-(4-bromophenyl)piperidin-2-one | IUPAC Nomenclature |
| CAS Number | Not available | - |
Analytical Workflow Overview
A logical and systematic workflow ensures that all necessary data for complete characterization is acquired efficiently. The results from initial screening techniques inform the subsequent, more detailed analyses.
Caption: Overall workflow for the characterization of 1-(4-Bromophenyl)piperidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule. For 1-(4-Bromophenyl)piperidin-2-one, ¹H and ¹³C NMR are essential to confirm the connectivity of the bromophenyl and piperidinone rings.
Protocol 1A: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many non-polar to moderately polar organic molecules.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[5]
-
Data Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and assign chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Expected ¹H NMR Data (Predicted, in CDCl₃)
| Protons | Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H | H-2', H-6' | ~7.50 | Doublet (d) | 2H | Ortho to bromine, deshielded. |
| Ar-H | H-3', H-5' | ~7.20 | Doublet (d) | 2H | Meta to bromine. |
| -CH₂-N | H-6 | ~3.65 | Triplet (t) | 2H | Adjacent to the electron-withdrawing nitrogen atom. |
| -CH₂-C=O | H-3 | ~2.60 | Triplet (t) | 2H | Adjacent to the carbonyl group. |
| -CH₂- | H-4, H-5 | ~1.95 | Multiplet (m) | 4H | Aliphatic protons on the piperidinone ring. |
Protocol 1B: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be required for faster acquisition.
-
Instrumentation: Acquire on the same NMR spectrometer.
-
Data Acquisition: Use a standard broadband proton-decoupled pulse sequence. Acquire a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).
Expected ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon | Position | Predicted δ (ppm) | Rationale |
| C=O | C-2 | ~170 | Characteristic chemical shift for a lactam carbonyl.[1] |
| Ar-C | C-1' | ~142 | Quaternary aromatic carbon attached to nitrogen. |
| Ar-CH | C-3', C-5' | ~132 | Aromatic CH carbons. |
| Ar-CH | C-2', C-6' | ~128 | Aromatic CH carbons. |
| Ar-C | C-4' | ~118 | Quaternary aromatic carbon attached to bromine. |
| -CH₂-N | C-6 | ~50 | Aliphatic carbon adjacent to nitrogen. |
| -CH₂-C=O | C-3 | ~35 | Aliphatic carbon adjacent to the carbonyl. |
| -CH₂- | C-4, C-5 | ~22, ~24 | Aliphatic carbons in the ring. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: MS provides the molecular weight of a compound, which is a critical piece of identifying information. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The presence of bromine provides a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile.
-
Instrumentation: Use a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]
-
Chromatography (Optional but Recommended):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Acquisition:
-
Ionization Mode: ESI Positive. This is chosen because the piperidine nitrogen can be readily protonated.
-
Scan Range: m/z 100-500.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
-
Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass | Isotopic Pattern |
| [C₁₁H₁₃⁷⁹BrNO]⁺ | 254.02296 | Within 5 ppm | The [M+H]⁺ peak. |
| [C₁₁H₁₃⁸¹BrNO]⁺ | 256.02091 | Within 5 ppm | The [M+H+2]⁺ peak, with an intensity nearly identical to the [M+H]⁺ peak, confirming the presence of one bromine atom. |
High-Performance Liquid Chromatography (HPLC): Purity Determination
Expertise & Experience: HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and intermediates.[7][8] A validated HPLC method provides quantitative information on the main component and any impurities present. A reversed-phase method is typically suitable for a molecule of this polarity.
Protocol 3: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of 50:50 (v/v) Acetonitrile and Water. This should be optimized based on the initial scouting runs.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm. This wavelength is chosen to capture the absorbance of the bromophenyl chromophore.[9]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Trustworthiness: The purity value obtained from HPLC should be ≥95% for the material to be considered for further studies, especially for sensitive analyses like X-ray crystallography or biological screening.
Single Crystal X-ray Diffraction: Definitive 3D Structure
Expertise & Experience: While NMR provides the chemical connectivity, X-ray crystallography reveals the exact three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and intermolecular interactions.[11] It is the ultimate confirmation of structure.
Protocol 4: Crystal Growth and Data Collection
-
Crystal Growth (The Art of Crystallography): This is a critical and empirical step.
-
Method: Slow evaporation is a common starting point.
-
Procedure: Dissolve a high-purity sample (as determined by HPLC) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane). Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Crystal Selection and Mounting: Select a single, well-formed crystal with sharp edges and mount it on a goniometer head.
-
Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Conditions: Collect data at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.
-
-
Structure Solution and Refinement: The collected diffraction data is processed using specialized software to solve and refine the crystal structure.
Expected Results: The output is a complete 3D model of the molecule, providing definitive proof of its structure and stereochemistry. The data also reveals how molecules pack in the crystal lattice, which can be influenced by interactions like C-H···O hydrogen bonds or π-stacking.[11]
Data Triangulation: A Self-Validating System
The power of this multi-technique approach lies in the cross-validation of data.
Caption: Complementary nature of analytical techniques for structural validation.
The molecular formula determined by HRMS must align with the proton and carbon counts from NMR. The major peak in the HPLC chromatogram should correspond to the mass observed in the LC-MS analysis. Finally, the definitive 3D structure from X-ray crystallography must be consistent with the connectivity deduced from NMR. This triangulation of data provides the highest level of confidence in the compound's identity and purity.
References
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.
-
Rojas-León, A., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(23), 8206. Available at: [Link]
-
Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)piperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Spac, A. F., et al. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 60(2), 219-227. Available at: [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Available at: [Link]
-
NIH. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. Retrieved from [Link]
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Retrieved from [Link]
-
Park, J. Y., & Shin, J. G. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation. Translational and Clinical Pharmacology, 24(3), 147-151. Available at: [Link]
-
Kowalczuk, D., et al. (2022). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 27(19), 6239. Available at: [Link]
-
Sureshbabu, K., et al. (2022). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. IUCrData, 7(12), x221382. Available at: [Link]
-
Al-Obaidi, A. S. M. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). ResearchGate. Available at: [Link]
-
Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. RSC Publishing. Available at: [Link]
-
ResearchGate. (2016). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]
-
Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Available at: [Link]
-
Al-Suwayeh, S. A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Retrieved from [Link]
-
Khan Academy. (2014). Beta-lactam antibiotics. YouTube. Available at: [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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Application Note: Orthogonal Purity Assessment of 1-(4-Bromophenyl)piperidin-2-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide to the purity analysis of 1-(4-Bromophenyl)piperidin-2-one, a key intermediate in pharmaceutical synthesis. We detail robust, validated orthogonal methods using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for precise quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities. This document provides not only step-by-step protocols but also the scientific rationale behind methodological choices, troubleshooting insights, and a framework for method validation in accordance with international regulatory standards, ensuring the generation of reliable and defensible data for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative for Purity
1-(4-Bromophenyl)piperidin-2-one is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. The purity of such intermediates is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Regulatory bodies mandate stringent purity control, making the development of accurate and reliable analytical methods a critical step in the drug development lifecycle.
The use of orthogonal analytical techniques—methods that rely on different chemical or physical principles—provides a more complete and trustworthy purity profile. In this note, we leverage the separation power of HPLC based on polarity and partitioning, and the specificity of GC-MS based on volatility and mass-to-charge ratio, to create a self-validating analytical system.
Orthogonal Analytical Workflow Overview
A dual-pronged approach ensures comprehensive impurity profiling. HPLC serves as the primary tool for quantifying the main component and non-volatile impurities, while GC-MS is employed to detect and identify any residual volatile starting materials, reagents, or solvents.
Caption: Orthogonal workflow for purity assessment.
Method 1: RP-HPLC for Assay and Non-Volatile Impurities
Principle and Rationale
Reversed-phase chromatography separates analytes based on their hydrophobic interactions with the stationary phase. 1-(4-Bromophenyl)piperidin-2-one, being a moderately polar compound, is well-retained on a C18 column and can be eluted with a mobile phase of acetonitrile and water. This method is ideal for separating the main compound from potential non-volatile synthesis by-products or degradation products, which will have different polarities. UV detection is selected due to the strong chromophore (bromophenyl group) present in the molecule. Adherence to chromatographic principles outlined in pharmacopeial chapters like USP <621> is essential for method development and validation.[1][2]
Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters Symmetry).
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA).
-
Reference Standard: Certified 1-(4-Bromophenyl)piperidin-2-one (>99.5% purity).
-
Sample: 1-(4-Bromophenyl)piperidin-2-one test batch.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Scientist's Note: TFA acts as an ion-pairing agent to improve peak shape for any basic impurities and helps maintain a consistent pH to ensure reproducible retention times.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
Parameter Setting Rationale Flow Rate 1.0 mL/min Provides optimal efficiency for a 4.6 mm ID column. Injection Volume 10 µL Balances sensitivity with the risk of column overload. Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity. Detection 252 nm Corresponds to a high absorbance wavelength for the bromophenyl moiety.[3] | Gradient Program | See Table 1 | A gradient is used to elute any late-eluting, more non-polar impurities. |
-
Gradient Elution Program (Table 1):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 20.1 70 30 | 25.0 | 70 | 30 |
-
Injection Sequence:
-
Inject diluent (blank) to ensure no system contamination.
-
Inject the standard solution six times to establish system suitability.
-
Inject the sample solution.
-
HPLC Method Validation Framework
The method's suitability must be demonstrated through validation, following guidelines such as ICH Q2(R1).[4][5] The objective of validation is to prove that the analytical procedure is suitable for its intended purpose.[4]
Caption: Key parameters for analytical method validation.
Table 2: HPLC Method Validation Summary (Illustrative Data)
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Specificity | Peak is spectrally pure; no interference from blank. | Pass |
| Linearity | R² ≥ 0.999 over 50-150% of nominal concentration. | 0.9998 |
| Accuracy | 98.0 - 102.0% recovery at 3 levels. | 99.5 - 101.2% |
| Precision (Repeatability) | RSD ≤ 1.0% for Assay (n=6). | 0.45% |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10; RSD ≤ 10% | 0.03 µg/mL |
| Robustness | System suitability passes with minor changes (flow, temp). | Pass |
Method 2: GC-MS for Volatile Impurity Profiling
Principle and Rationale
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column based on boiling point and polarity differences. The mass spectrometer then fragments the eluting compounds, creating a unique mass spectrum ("fingerprint") for definitive identification. This method is crucial for detecting residual solvents or volatile starting materials that might not be captured by HPLC.
Instrumentation and Materials
-
GC-MS System: Gas chromatograph with an autosampler, coupled to a Mass Spectrometric detector (e.g., single quadrupole).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: GC-grade Dichloromethane (DCM), Helium (carrier gas, 99.999% purity).
-
Reference Standards: Certified standards of potential impurities (e.g., bromobenzene, piperidin-2-one) if available.
Detailed GC-MS Protocol
-
Standard/Sample Preparation (1 mg/mL):
-
Accurately weigh ~5 mg of the standard or sample into a 5 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
Scientist's Note: DCM is a volatile solvent that is unlikely to interfere with early-eluting analytes. Ensure the sample is fully dissolved.
-
-
GC-MS Conditions:
Parameter Setting Rationale Inlet Temperature 250 °C Ensures rapid and complete vaporization without thermal degradation. Injection Mode Split (50:1) Prevents column overload and ensures sharp peaks for the main component. Injection Volume 1 µL Standard volume for capillary GC. Carrier Gas Helium at 1.2 mL/min (constant flow) Inert gas providing good chromatographic efficiency. Oven Program See Table 3 Starts low to resolve volatile impurities, then ramps to elute the main peak. MS Source Temp. 230 °C Standard temperature for EI source. MS Quad Temp. 150 °C Standard temperature for quadrupole. Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for creating reproducible fragmentation patterns. | Mass Scan Range | 40 - 450 amu | Covers the expected mass range of the parent compound and likely impurities. |
-
Oven Temperature Program (Table 3):
Step Temperature (°C) Hold Time (min) Ramp Rate (°C/min) Initial 60 2.0 - | Ramp 1 | 280 | 5.0 | 20 |
-
Data Analysis:
-
Identify the main peak of 1-(4-Bromophenyl)piperidin-2-one by its retention time and mass spectrum.
-
Search for other peaks in the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST) and, if available, against injected reference standards.
-
Quantify impurities using the area percent method, assuming a relative response factor of 1.0 in the absence of standards.
-
GC-MS Method Validation Framework
Validation for a limit test for impurities focuses on specificity and the Limit of Detection (LOD).
Table 4: GC-MS Method Validation Summary (Illustrative Data)
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Specificity | Chromatographic resolution of known impurities; unique mass spectra. | Pass |
| LOD (for key impurities) | Signal-to-Noise ≥ 3 | ~1-5 ppm (compound dependent) |
| System Precision | RSD ≤ 15% for main peak area (n=6). | 3.1% |
Trustworthiness & Field-Proven Insights
-
Self-Validation: The orthogonal nature of these methods provides inherent cross-validation. An impurity observed in HPLC but not GC-MS is likely non-volatile, whereas a peak in GC-MS not seen in HPLC is volatile. If an impurity is detected by both, its identity can be confirmed with high confidence.
-
Troubleshooting HPLC Peak Tailing: If the main peak shows significant tailing, it may indicate secondary interactions with the column's silica backbone. Ensure the mobile phase pH is low enough (e.g., by using 0.1% TFA or formic acid) to protonate silanols and minimize this effect.
-
Avoiding Thermal Degradation in GC: For potentially labile compounds, a lower inlet temperature (e.g., 220 °C) or using a pulsed splitless injection can minimize the time the analyte spends in the hot inlet, reducing the risk of degradation.
-
Reference Standard Integrity: The accuracy of any assay is fundamentally tied to the purity of the reference standard. Always use a well-characterized, certified standard and store it under appropriate conditions to prevent degradation.
Conclusion
The described RP-HPLC-UV and GC-MS methods provide a robust and reliable framework for the comprehensive purity assessment of 1-(4-Bromophenyl)piperidin-2-one. The HPLC method is suitable for accurate assay determination and the quantification of non-volatile impurities, while the GC-MS method offers definitive identification of volatile and semi-volatile species. Proper validation of these methods in accordance with ICH guidelines ensures they are fit for purpose in a regulated drug development environment.[6]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
United States Pharmacopeia (USP). (2022). General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Park, J. Y., & Shin, J. G. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
Sources
The Versatile Role of 1-(4-Bromophenyl)piperidin-2-one in Modern Pharmaceutical Synthesis
This technical guide provides an in-depth exploration of 1-(4-Bromophenyl)piperidin-2-one as a pivotal intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the core physicochemical properties, synthesis, and key applications of this versatile building block. We will delve into detailed protocols for its derivatization through modern cross-coupling reactions and showcase its strategic importance in the synthesis of prominent drug candidates, most notably the anticoagulant Apixaban.
Introduction to 1-(4-Bromophenyl)piperidin-2-one: A Strategic Synthetic Intermediate
1-(4-Bromophenyl)piperidin-2-one is a substituted lactam that has garnered significant attention in medicinal chemistry. Its structure combines a piperidin-2-one core, a common scaffold in biologically active molecules, with a 4-bromophenyl group. This bromine atom serves as a highly versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This strategic placement of a reactive moiety on a privileged heterocyclic structure makes it an invaluable starting material for the construction of complex molecular architectures with diverse therapeutic applications. The piperidine and its derivatives are prevalent in numerous pharmaceuticals due to their favorable pharmacokinetic properties.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 27471-43-8 | [2][3] |
| Molecular Formula | C₁₁H₁₂BrNO | [2][3] |
| Molecular Weight | 254.12 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Storage | Store at room temperature in a dry, sealed container. | [3][4] |
The Gateway to Novel Anticoagulants: Synthesis of Apixaban Intermediate
One of the most prominent applications of 1-(4-Bromophenyl)piperidin-2-one is as a precursor to a key intermediate in the synthesis of Apixaban, a direct factor Xa inhibitor used for the prevention of venous thromboembolism.[5][6] The synthetic strategy involves the transformation of the bromo- group into an amino group, which is then further elaborated to construct the final drug molecule. This transformation is typically achieved through a two-step process: nitration followed by reduction.
Synthesis of 1-(4-Nitrophenyl)piperidin-2-one
The initial step involves the synthesis of 1-(4-nitrophenyl)piperidin-2-one from aniline. This is a crucial precursor for the subsequent amino-intermediate.
Reaction Scheme:
Figure 1: Synthetic route to 1-(4-Nitrophenyl)piperidin-2-one.
Detailed Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one
This protocol is adapted from established patent literature.[7]
Step 1: Synthesis of 1-Phenylpiperidin-2-one
-
To a suspension of aniline (1.0 eq), sodium hydroxide (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.02 eq) in a suitable organic solvent (e.g., methylene dichloride) and water, add a solution of 5-chlorovaleryl chloride (1.05 eq) in the same organic solvent dropwise at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature (25-30 °C).
-
Add an aqueous solution of potassium hydroxide (3.3 eq) and stir the mixture for 5-6 hours at room temperature.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain a residue.
-
Purify the residue by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 1-phenylpiperidin-2-one as a white crystalline solid.
Step 2: Nitration to 1-(4-Nitrophenyl)piperidin-2-one
-
To a pre-cooled solution of 1-phenylpiperidin-2-one (1.0 eq) in concentrated sulfuric acid at 0-5 °C, add cold fuming nitric acid (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mass for 1 hour at 0-5 °C.
-
Carefully quench the reaction by pouring it over crushed ice and water.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 1-(4-nitrophenyl)piperidin-2-one as a pale yellow solid.[7] This intermediate is a key building block for Apixaban.[8]
Reduction to 1-(4-Aminophenyl)piperidin-2-one
The nitro group of 1-(4-nitrophenyl)piperidin-2-one is then reduced to an amine, yielding the pivotal intermediate for the subsequent coupling reaction in the Apixaban synthesis.
Reaction Scheme:
Figure 2: Reduction of the nitro group to form the key amino intermediate.
Detailed Protocol: Synthesis of 1-(4-Aminophenyl)piperidin-2-one
This protocol describes a common method for the reduction of an aromatic nitro group.
-
To a stirred suspension of 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water), add a reducing agent. Common choices include:
-
Iron powder (excess) and a catalytic amount of hydrochloric acid: This is a classic and cost-effective method.
-
Hydrogen gas with a palladium on carbon (Pd/C) catalyst: This method often provides cleaner reactions and higher yields.
-
-
If using iron, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir at room temperature until the uptake of hydrogen ceases.
-
Upon completion, filter the reaction mixture (if a solid reducing agent or catalyst was used) and concentrate the filtrate under reduced pressure.
-
If an acidic workup was used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 1-(4-aminophenyl)piperidin-2-one. This product can often be used in the next step without further purification.
Broadening the Synthetic Horizon: Cross-Coupling Reactions
The bromine atom on 1-(4-bromophenyl)piperidin-2-one provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, enabling the synthesis of diverse compound libraries for drug discovery.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[9] In the context of 1-(4-bromophenyl)piperidin-2-one, this reaction can be used to introduce various aryl, heteroaryl, or vinyl groups.
Generalized Reaction Scheme:
Figure 3: Generalized Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling (Generalized)
This generalized protocol is based on well-established procedures for the Suzuki-Miyaura coupling of aryl bromides.[10][11]
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 1-(4-bromophenyl)piperidin-2-one (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).
-
Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-aryl/heteroaryl/vinyl-phenyl)piperidin-2-one.
Rationale for Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other catalysts, such as those with more specialized phosphine ligands (e.g., XPhos, SPhos), can be employed to improve yields and reaction times, especially with challenging substrates.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used due to their moderate strength and good solubility in the aqueous phase.
-
Solvent System: The biphasic solvent system facilitates the interaction of the organic-soluble reactants and the water-soluble base.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[6][12] This reaction allows for the introduction of primary or secondary amines at the 4-position of the phenyl ring of 1-(4-bromophenyl)piperidin-2-one.
Generalized Reaction Scheme:
Sources
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 5. US8884016B2 - Apixaban preparation process - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. researchgate.net [researchgate.net]
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- 12. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: Application Notes for 1-(4-Bromophenyl)piperidin-2-one in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the piperidine moiety stands as a cornerstone of molecular design, embedded within the structures of numerous approved therapeutics.[1] Its conformational flexibility and ability to engage in key binding interactions have rendered it a "privileged scaffold." Within this esteemed class of heterocyples lies 1-(4-Bromophenyl)piperidin-2-one, a molecule poised for significant applications in medicinal chemistry. This δ-valerolactam derivative combines the structural rigidity of the lactam ring with the synthetic versatility of the bromophenyl group, offering a powerful platform for the generation of novel therapeutic agents.
The strategic placement of the bromine atom on the phenyl ring is not a trivial feature; it serves as a highly functional "synthetic handle." This allows for the facile introduction of a diverse array of molecular fragments through well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This inherent adaptability makes 1-(4-Bromophenyl)piperidin-2-one an ideal starting point for the construction of large compound libraries for high-throughput screening, as well as for targeted synthesis in lead optimization campaigns.
This comprehensive guide will delve into the prospective applications of 1-(4-Bromophenyl)piperidin-2-one in key therapeutic areas, underpinned by detailed, field-proven protocols. We will explore its potential in the development of novel anticoagulants, anticancer agents, and therapies for neurodegenerative disorders, providing the scientific rationale and step-by-step methodologies to empower researchers in their quest for new medicines.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-(4-Bromophenyl)piperidin-2-one is essential for its effective application in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | [2] |
| Molecular Weight | 254.12 g/mol | [2] |
| CAS Number | 27471-43-8 | [2] |
| Appearance | Solid | Commercial Suppliers |
Strategic Synthesis of 1-(4-Bromophenyl)piperidin-2-one
A robust and scalable synthesis of the core scaffold is paramount for any successful medicinal chemistry program. While various methods can be envisaged, a common and efficient approach involves the cyclization of a suitable precursor. One plausible and scientifically sound method is the intramolecular cyclization of an N-(4-bromophenyl)-5-halovaleramide. A detailed protocol for a laboratory-scale synthesis is provided below.
Protocol 1: Synthesis of 1-(4-Bromophenyl)piperidin-2-one
Principle: This synthesis proceeds via a two-step sequence. First, 4-bromoaniline is acylated with 5-chlorovaleryl chloride to form the corresponding amide. In the second step, an intramolecular nucleophilic substitution, facilitated by a suitable base, leads to the formation of the piperidin-2-one ring.
Materials:
-
4-Bromoaniline
-
5-Chlorovaleryl chloride
-
Triethylamine (Et₃N)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with stir bars
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure:
Step A: Synthesis of 5-Chloro-N-(4-bromophenyl)pentanamide
-
To a stirred solution of 4-bromoaniline (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 5-chlorovaleryl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. This intermediate can often be used in the next step without further purification.
Step B: Intramolecular Cyclization to 1-(4-Bromophenyl)piperidin-2-one
-
Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 5-chloro-N-(4-bromophenyl)pentanamide (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-(4-Bromophenyl)piperidin-2-one.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 1-(4-Bromophenyl)piperidin-2-one.
Application Area 1: Development of Novel Anticoagulants - Targeting Factor XIa
Scientific Rationale: Thrombotic disorders remain a leading cause of morbidity and mortality worldwide. While traditional anticoagulants are effective, they are often associated with a significant risk of bleeding. Factor XIa (FXIa), a serine protease in the intrinsic coagulation pathway, has emerged as a promising target for new anticoagulants.[3] Inhibition of FXIa is hypothesized to prevent thrombosis with a reduced risk of bleeding compared to agents that target downstream factors like thrombin or Factor Xa.[3] The piperidine scaffold has been successfully employed in the design of various protease inhibitors, and its derivatives are being actively investigated as FXIa inhibitors.
The 1-(4-Bromophenyl)piperidin-2-one scaffold provides an excellent starting point for the development of FXIa inhibitors. The "south" bromophenyl region can be elaborated to interact with the S1-S4 pockets of the enzyme, while modifications to the piperidinone ring can fine-tune physicochemical properties and target engagement.
Protocol 2: Synthesis of a Diverse Library of FXIa Inhibitor Precursors via Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[4] In this protocol, the bromine atom of 1-(4-Bromophenyl)piperidin-2-one is replaced with various aryl and heteroaryl boronic acids or esters. This allows for the rapid generation of a library of analogs with diverse substituents, which can then be screened for FXIa inhibitory activity.
Materials:
-
1-(4-Bromophenyl)piperidin-2-one
-
A diverse set of aryl and heteroaryl boronic acids or their pinacol esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene/ethanol/water mixture)
-
Inert atmosphere supplies
-
Standard workup and purification reagents as in Protocol 1
Instrumentation:
-
Microwave reactor (optional, for accelerated reaction times)
-
Parallel synthesis equipment (optional)
-
Standard organic synthesis glassware
-
HPLC for purity analysis
Step-by-Step Procedure:
-
In a reaction vessel, combine 1-(4-Bromophenyl)piperidin-2-one (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
De-gas the solvent (e.g., by bubbling with argon for 15-20 minutes) and add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C (or use a microwave reactor according to the manufacturer's instructions) for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the desired coupled product.
Self-Validation: Each synthesized analog should be characterized by mass spectrometry and NMR to confirm its structure, and its purity should be assessed by HPLC.
Caption: Suzuki-Miyaura coupling for library synthesis.
Application Area 2: Anticancer Drug Discovery
Scientific Rationale: The piperidine ring is a common feature in a multitude of anticancer agents.[5] Its derivatives have been shown to exhibit a wide range of antitumor activities, including the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects.[5] The 1-(4-Bromophenyl)piperidin-2-one scaffold can be utilized to generate novel compounds for screening against various cancer cell lines and molecular targets. The ability to diversify the aryl portion of the molecule via cross-coupling allows for the exploration of structure-activity relationships (SAR) in a systematic manner.
Application Area 3: Agents for Neurodegenerative Diseases
Scientific Rationale: Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The piperidine scaffold is present in several CNS-active drugs. For instance, derivatives of 4-phenylpiperidine have been investigated as neuroprotective agents.[6] The 1-(4-Bromophenyl)piperidin-2-one core can serve as a template for the design of novel ligands for CNS targets, such as receptors and enzymes implicated in the pathology of neurodegeneration. The lipophilicity and structural features of the piperidinone ring can be modulated to achieve blood-brain barrier penetration, a critical requirement for CNS-targeted drugs. Derivatives of 4'4-bromophenyl-4'piperidinol have shown promise as multifactorial agents for the treatment of Alzheimer's disease.[7]
Conclusion and Future Outlook
1-(4-Bromophenyl)piperidin-2-one is a versatile and highly promising building block for medicinal chemistry. Its synthetic accessibility and the strategic placement of a bromine atom for facile derivatization make it an ideal starting point for the discovery of novel therapeutic agents. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore its potential in the development of new treatments for thrombosis, cancer, and neurodegenerative disorders. The inherent modularity of this scaffold ensures that its full potential is only limited by the creativity and ingenuity of the medicinal chemists who employ it in their research endeavors.
References
- CN112645902A - Synthetic method of 1-(4-bromophenyl)
-
4'4 Bromophenyl 4'piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies - MDPI. (2022). URL: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (2022). URL: [Link]
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1-(4-Bromophenyl)piperidin-4-one | C11H12BrNO | CID 24692148 - PubChem. URL: [Link]
-
Factor XIa Inhibitors as New Anticoagulants | Journal of Medicinal Chemistry. (2012). URL: [Link]
-
(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses - PubMed. (1993). URL: [Link]
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Piperidin-4-one: the potential pharmacophore - PubMed. (2013). URL: [Link]
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (URL not available)
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Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC. (2017). URL: [Link]
-
(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (2021). URL: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020). URL: [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing. (2025). URL: [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. (2019). URL: [Link]
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Factor XI and XIa inhibition: a new approach to anticoagulant therapy. (2024). URL: [Link]
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Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (2021). URL: [Link]
- 4-(4'-Bromophenyl)piperidine synthesis - ChemicalBook. (URL not available)
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - MDPI. (2021). URL: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2022). URL: [Link]
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central. (2017). URL: [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL not available)
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Application Note & Protocols: Strategic Derivatization of 1-(4-Bromophenyl)piperidin-2-one for Biological Screening Library Synthesis
Abstract
The 1-(4-bromophenyl)piperidin-2-one scaffold represents a privileged starting point in medicinal chemistry, combining the frequently occurring piperidine ring, a key element in numerous pharmaceuticals, with a synthetically versatile aryl bromide handle.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure. We present detailed, field-proven protocols for high-yield diversification using palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, we outline a logical workflow for library synthesis and a subsequent tiered biological screening cascade designed to efficiently identify and validate bioactive compounds. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust, reproducible, and serve as a self-validating framework for generating novel chemical entities for drug discovery programs.
The Strategic Value of the 1-(4-Bromophenyl)piperidin-2-one Scaffold
The piperidine moiety is one of the most ubiquitous N-heterocycles in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When fused into a lactam (a cyclic amide), as in the piperidin-2-one structure, it presents a conformationally restrained backbone that can be precisely decorated to interact with biological targets.
The true synthetic power of the 1-(4-bromophenyl)piperidin-2-one core lies in the aryl bromide. This functional group is not merely a placeholder; it is a key strategic element, serving as a highly reactive and versatile linchpin for modern cross-coupling chemistry. Palladium-catalyzed reactions, in particular, allow for the direct and predictable formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, enabling the systematic exploration of chemical space around the core scaffold.[3][4] This application note focuses on leveraging this reactivity to build a diverse library of analogues for biological evaluation.
Library Generation Strategy: A Workflow for Chemical Diversification
The primary goal is to create a library of compounds where systematic structural changes at the 4-position of the phenyl ring can be directly correlated with biological activity—a process known as establishing a Structure-Activity Relationship (SAR). Our strategy employs two cornerstone reactions of modern medicinal chemistry to achieve maximal diversity from the common starting material.
Caption: Workflow for generating a diverse chemical library.
Detailed Derivatization Protocols
The following protocols are designed to be robust and broadly applicable. All reactions should be performed in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its exceptional functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and generally mild reaction conditions.[5][6] This allows for the introduction of diverse aryl and heteroaryl moieties, profoundly altering the steric and electronic properties of the final compound. We utilize a catalyst system known for its high efficiency with aryl bromides.[3]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 1-(4-bromophenyl)piperidin-2-one (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.) or a pre-catalyst system like Pd₂(dba)₃ (0.015 eq.) with a ligand like SPhos (0.03 eq.).
-
Solvent and Base Addition: Under an inert atmosphere, add a degassed solvent mixture, typically 1,4-dioxane or DME, and a degassed aqueous base solution (e.g., 2 M Na₂CO₃ or K₃PO₄). The typical solvent-to-base ratio is 3:1 or 4:1 (v/v).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Boronic Acid/Ester Example | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 80-90 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 70-85 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 75-88 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The introduction of nitrogen-containing functional groups is a critical strategy in drug discovery for modulating aqueous solubility, pKa, and forming key hydrogen bond interactions with biological targets. The Buchwald-Hartwig amination provides a powerful and general method for coupling a wide range of primary and secondary amines to the aryl bromide.[7][8] The choice of a sterically hindered phosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting.[8]
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a strong counterflow of inert gas, add a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02 eq.) and a suitable ligand (if not using a pre-catalyst) to an oven-dried Schlenk flask. Add 1-(4-bromophenyl)piperidin-2-one (1.0 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).
-
Amine and Solvent Addition: Add the desired amine (1.2 eq.) and an anhydrous, non-protic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the flask and heat to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
-
Validation: Confirm the structure and purity via NMR and HRMS.
| Amine Example | Catalyst/Ligand System | Base | Temp (°C) | Typical Yield (%) |
| Morpholine | RuPhos-Pd-G3 | NaOtBu | 100 | 90-98 |
| Aniline | XPhos-Pd-G3 | LHMDS | 110 | 75-85 |
| Benzylamine | tBuXPhos-Pd-G3 | NaOtBu | 100 | 80-92 |
| Imidazole | BrettPhos-Pd-G3 | K₂CO₃ | 110 | 65-80 |
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a tiered screening approach ensures that resources are focused on the most promising compounds. This cascade approach is designed to eliminate false positives and systematically build a comprehensive profile of the "hit" compounds.
Caption: A tiered workflow for biological screening and hit validation.
General Protocol: Primary Cell Viability Screen (MTT Assay)
Rationale: A cytotoxicity or cell viability assay is a common primary screen to identify compounds with potential anticancer activity or to flag compounds with general toxicity early in the discovery process. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the library compounds in DMSO. Dilute the compounds in growth medium to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 0.5%. Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle (DMSO) controls and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered primary hits.
Conclusion
The 1-(4-bromophenyl)piperidin-2-one scaffold is an outstanding starting point for the development of novel bioactive molecules. By employing robust and well-established palladium-catalyzed cross-coupling reactions, diverse and targeted chemical libraries can be efficiently synthesized. The protocols and workflows detailed in this application note provide a validated roadmap for both the chemical synthesis and the subsequent biological evaluation, enabling research teams to accelerate the process of hit identification and lead optimization in their drug discovery endeavors.
References
- CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
β-lactam antibiotics: An overview from a medicinal chemistry perspective. PubMed. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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β-Lactam antibiotic. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Medicinal chemistry-beta lactam antibiotics. SlideShare. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog: National Journal of Research in Ayurved Science. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
1-(4-Bromophenyl)piperidin-2-one in the synthesis of novel bioactive molecules
An Application Guide to the Strategic Use of 1-(4-Bromophenyl)piperidin-2-one in the Synthesis of Novel Bioactive Molecules
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(4-bromophenyl)piperidin-2-one as a versatile starting material for the synthesis of novel bioactive compounds. We delve into the core reactivity of this scaffold, focusing on palladium-catalyzed cross-coupling reactions. This guide furnishes field-proven, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, explains the causal reasoning behind experimental choices, and presents case studies in the development of Factor XIa inhibitors and anticonvulsant candidates. The aim is to equip scientists with the foundational knowledge and practical methodologies required to leverage this powerful building block in modern drug discovery programs.
Introduction: The Strategic Value of the 1-(4-Bromophenyl)piperidin-2-one Scaffold
The rational design of new, effective, and safe therapeutic agents is a cornerstone of medicinal chemistry.[1] The selection of a starting scaffold is a critical decision that dictates the synthetic feasibility and the accessible chemical space for a drug discovery campaign. 1-(4-Bromophenyl)piperidin-2-one has emerged as a highly valuable and strategic building block for several compelling reasons:
-
Privileged Structures: The molecule incorporates two "privileged" structural motifs. The piperidine ring is a ubiquitous scaffold in numerous approved drugs, prized for its ability to confer favorable physicochemical properties and three-dimensional character.[2] The lactam (cyclic amide) moiety is also a common feature in a wide range of biologically active compounds.
-
A Handle for Diversification: The key to its versatility lies in the 4-bromophenyl group. The carbon-bromine bond serves as a robust and reliable reactive "handle" for a multitude of palladium-catalyzed cross-coupling reactions.[3][4][5] This allows for the late-stage introduction of a vast array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR).
-
Vectorial Chemical Space Exploration: The rigid phenyl linker orients appended substituents away from the piperidinone core, allowing chemists to probe specific receptor pockets or protein-protein interaction sites without drastically altering the core's binding mode.
This guide will provide the necessary protocols and scientific rationale to effectively utilize this scaffold in the synthesis of compound libraries targeting various disease areas.
Physicochemical Properties and Core Reactivity
Before embarking on synthesis, a clear understanding of the substrate's properties is essential.
| Property | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)piperidin-2-one | [6] |
| CAS Number | 27471-43-8 | [6] |
| Molecular Formula | C₁₁H₁₂BrNO | [6] |
| Molecular Weight | 254.12 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | |
| Primary Reactive Site | Aryl C-Br bond |
The primary locus of reactivity is the aryl bromide, which is highly susceptible to oxidative addition by a low-valent palladium(0) complex. This single, reliable reaction pathway is the foundation for the protocols described herein and is the key to unlocking the scaffold's potential.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the method of choice for coupling aryl, heteroaryl, or vinyl groups to the 4-position of the phenyl ring. It is renowned for its mild reaction conditions and the commercial availability of a vast library of boronic acids and esters.
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of base is critical; it reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to occur efficiently.[9] The water in the solvent system is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-bromophenyl)piperidin-2-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Scientist's Note: Pd(PPh₃)₄ is a reliable, air-stable precatalyst suitable for a wide range of substrates. For more challenging couplings, other catalyst/ligand systems may be required.
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via cannula. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the C-Br signal and the appearance of new aromatic signals are indicative of a successful reaction.
B. Buchwald-Hartwig Amination for C-N Bond Formation
To introduce primary or secondary amines, which are key pharmacophoric elements for interacting with biological targets, the Buchwald-Hartwig amination is the premier method.
Causality and Mechanistic Insight: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[4] The ligand accelerates the rate-limiting reductive elimination step and stabilizes the palladium catalyst, preventing the formation of inactive palladium black. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a robust inert atmosphere, add 1-(4-bromophenyl)piperidin-2-one (1.0 eq), the desired amine (1.1-1.3 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a flame-dried Schlenk flask.
-
Scientist's Note: NaOtBu is highly hygroscopic and reactive. It must be handled under strictly anhydrous and anaerobic conditions.
-
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and the phosphine ligand (e.g., XPhos, 0.02-0.05 eq) in a small amount of the reaction solvent.
-
Reaction Assembly: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the flask containing the solids, followed by the pre-mixed catalyst solution.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material using flash column chromatography.
-
Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and HRMS.
Application Case Studies in Drug Discovery
The true value of a scaffold is demonstrated through its successful application in creating molecules with potent and selective biological activity.
Case Study 1: Synthesis of Potent Factor XIa Inhibitors for Antithrombotic Therapy
Factor XIa (FXIa) is a serine protease in the intrinsic pathway of the coagulation cascade. Inhibiting FXIa is a promising antithrombotic strategy that may offer a wider therapeutic window and a lower risk of bleeding compared to traditional anticoagulants.[10] Pyridazinone derivatives have been identified as potent and selective FXIa inhibitors, and 1-(4-bromophenyl)piperidin-2-one is a key starting material for their synthesis.[11]
Synthetic Workflow:
Caption: Workflow for synthesizing FXIa inhibitors from the core scaffold.
A representative synthesis would involve a Suzuki coupling (as per Protocol 1) between 1-(4-bromophenyl)piperidin-2-one and a suitable pyridazinone boronic ester. The resulting biaryl compound can then be further elaborated to yield final drug candidates.
Illustrative Biological Data for Analogous Compounds:
| Compound Class | Target | Potency (IC₅₀) | Reference |
| Pyridazinone Derivatives | FXIa | Single-digit nM | [11] |
| Piperidine-based Diamine Derivatives | FXa | Potent | [12][13] |
This table demonstrates the potency achievable with scaffolds containing the piperidine/pyridazinone core.
Case Study 2: A Scaffold for Novel Anticonvulsant Development
Epilepsy is a common neurological disorder, and a significant portion of patients are resistant to current treatments, highlighting the urgent need for new antiepileptic drugs (AEDs).[14][15] Lactam-containing structures, including caprolactams and piperidinones, are known to possess anticonvulsant properties.[16] The 1-(4-bromophenyl)piperidin-2-one scaffold provides an ideal platform for generating a library of diverse analogues for anticonvulsant screening.
Rationale for Library Design: By using the Suzuki and Buchwald-Hartwig reactions (Protocols 1 & 2), a wide variety of substituents can be installed on the phenyl ring. This allows for the systematic modulation of key drug-like properties:
-
Lipophilicity (logP): Crucial for blood-brain barrier penetration.
-
Polar Surface Area (PSA): Affects solubility and permeability.
-
Hydrogen Bonding Capacity: Can be fine-tuned by introducing different amine or heterocyclic groups to engage with the target protein, such as the GABA-A receptor.[17]
Library Synthesis Workflow:
Caption: Parallel synthesis workflow for generating an anticonvulsant screening library.
This strategy enables the rapid generation of novel chemical entities for in vivo screening in established seizure models, such as the maximal electroshock (MES) and 6 Hz tests, to identify promising new leads with favorable safety profiles.[18]
Troubleshooting and Experimental Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid; Incorrect temperature. | Use a fresh bottle of catalyst or a different ligand system. Ensure rigorous degassing of all solvents. Use freshly opened, high-purity reagents. Optimize reaction temperature. |
| Formation of Homocoupled Side Product (Ar-Ar) | Reaction temperature is too high; Catalyst loading is too high. | Reduce the reaction temperature. Decrease the catalyst loading to 1-2 mol %. |
| Debromination of Starting Material | Presence of water or protic sources; Base is too strong or reaction is too long. | Ensure all reagents and solvents are anhydrous (especially for Buchwald-Hartwig). Use a milder base if possible (e.g., K₃PO₄ instead of NaOtBu). Monitor reaction closely and stop once complete. |
| Incomplete Reaction | Insufficient equivalents of coupling partner or base; Inefficient catalyst turnover. | Increase equivalents of the boronic acid/amine and base. Switch to a more active ligand (e.g., a biarylphosphine for challenging couplings). |
Safety Precautions:
-
Palladium catalysts are expensive and can be toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
-
Sodium tert-butoxide is a strong, corrosive base. It is pyrophoric in the presence of moisture. Handle exclusively under an inert atmosphere.
-
Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Conclusion
1-(4-Bromophenyl)piperidin-2-one is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its inherent structural features, combined with the power and reliability of modern palladium catalysis, provide an efficient and modular approach to the synthesis of complex and novel molecules. The protocols and insights provided in this guide serve as a robust foundation for researchers to design and execute synthetic campaigns aimed at discovering the next generation of bioactive compounds, from antithrombotics to anticonvulsants and beyond.
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Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. Available at: [Link]
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Hu, Z., et al. (2018). Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1235-1240. Available at: [Link]
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Jbara, S. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1886-1926. Available at: [Link]
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Lee, Y., et al. (2016). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry, 24(18), 4397-4409. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
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Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4484. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches. Pharmaceuticals, 16(11), 1603. Available at: [Link]
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Karpenko, Y., et al. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 23(18), 10808. Available at: [Link]
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Al-Jbouri, B. A. J., et al. (2023). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Iraqi Journal of Science, 64(4), 1883-1893. Available at: [Link]
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El-Remaily, M. A. A. A., & Fouad, R. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21, S423-S431. Available at: [Link]
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Kaminski, K., et al. (2023). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 24(17), 13531. Available at: [Link]
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Perederii, M. A., et al. (2021). Synthesis and study of new 2H-pyranoquinolin-2-one-based inhibitors of blood coagulation factors Xa and XIa. Russian Chemical Bulletin, 70(10), 2038-2045. Available at: [Link]
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Jbara, S. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Gasior, M., et al. (2003). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry Letters, 13(17), 2993-2996. Available at: [Link]
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Reyes-Martinez, R., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 13(7), 1083. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]
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Weitz, J. I. (2024). Factor XI/XIa Inhibitors: What We Now Know. EMJ Cardiology, 12(Suppl 2), 2-13. Available at: [Link]
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Saeed, A., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports, 13(1), 18021. Available at: [Link]
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Ataman Kimya. (n.d.). Piperidine. Available at: [Link]
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Application Notes and Protocols for 1-(4-Bromophenyl)piperidin-2-one in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS).[1] Its prevalence in neuropharmacology underscores the value of exploring novel piperidine derivatives for their potential to address the complexities of neurological disorders. This document introduces 1-(4-Bromophenyl)piperidin-2-one , a compound of interest that, while not extensively studied, presents a compelling scaffold for investigation based on the established activities of its constituent chemical motifs.
The N-aryl piperidin-2-one core combines the lipophilicity of an aromatic system with the conformational flexibility of the piperidine lactam. This structure is analogous to N-phenyl-2-pyrrolidone, a related five-membered lactam, derivatives of which have been explored for a range of pharmacological activities, including nootropic and anticonvulsant effects.[2][3][4] The presence of a bromine atom on the phenyl ring is of particular significance, as halogenation is a common strategy in drug design to modulate pharmacokinetic properties and enhance binding affinity to biological targets.
These application notes will serve as a comprehensive guide for initiating research into the potential neurological applications of 1-(4-Bromophenyl)piperidin-2-one. We will explore a plausible synthesis route, propose a primary hypothetical mechanism of action based on existing literature for related compounds, and provide detailed protocols for in vitro and in vivo validation.
Hypothesized Mechanism of Action: Modulation of GABAergic Neurotransmission
A primary inhibitory neurotransmitter in the CNS is Gamma-aminobutyric acid (GABA). Its interaction with GABA-A receptors leads to neuronal hyperpolarization, reducing the likelihood of action potential firing.[5][6] Many anxiolytic, sedative, and anticonvulsant drugs exert their effects by positively modulating GABA-A receptors.[2][5][6]
The structural similarity of 1-(4-Bromophenyl)piperidin-2-one to known GABA-A receptor modulators, such as piperine and its derivatives, suggests a plausible mechanism of action centered on the enhancement of GABAergic neurotransmission.[7][8][9] We hypothesize that 1-(4-Bromophenyl)piperidin-2-one acts as a positive allosteric modulator (PAM) of the GABA-A receptor. In this model, the compound would bind to a site on the receptor distinct from the GABA binding site, inducing a conformational change that increases the receptor's affinity for GABA or enhances the chloride ion flux upon GABA binding.
Hypothesized GABA-A Receptor Modulation Workflow
Synthesis Protocol
While a specific, optimized synthesis for 1-(4-Bromophenyl)piperidin-2-one is not extensively documented in publicly available literature, a plausible route can be adapted from established methods for the synthesis of N-aryl piperidines and related lactams.[10] The following protocol outlines a potential two-step synthesis.
Step 1: Synthesis of N-phenylpiperidine
This step involves the reaction of bromobenzene and piperidine.
-
Materials:
-
Bromobenzene
-
Piperidine
-
Sulfolane
-
Potassium tert-butoxide
-
-
Procedure:
-
In a reaction vessel, combine bromobenzene and piperidine in sulfolane.
-
Under stirring, heat the mixture to 140°C.
-
Gradually add potassium tert-butoxide to the reaction mixture.
-
Increase the temperature to 160-165°C and maintain for approximately 4 hours.
-
Monitor the reaction progress using gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and proceed with extraction and purification to isolate N-phenylpiperidine.
-
Step 2: Bromination of N-phenylpiperidine
This step introduces the bromine atom at the para position of the phenyl ring.
-
Materials:
-
N-phenylpiperidine (from Step 1)
-
A suitable organic solvent (e.g., dichloromethane, chloroform)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
-
Procedure:
-
Dissolve N-phenylpiperidine in the chosen organic solvent.
-
Slowly add the brominating agent to the solution in batches, maintaining a controlled temperature.
-
Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC) or GC.
-
Process the reaction mixture to obtain the crude product.
-
Purify the crude product via recrystallization or column chromatography to yield 1-(4-bromophenyl)piperidine.
-
Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
In Vitro Experimental Protocols
1. Radioligand Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity of 1-(4-Bromophenyl)piperidin-2-one to the GABA-A receptor.
-
Objective: To determine the inhibitory constant (Ki) of the test compound for the GABA-A receptor.
-
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[3H]-Muscimol (radioligand for the GABA binding site) or [3H]-Flunitrazepam (radioligand for the benzodiazepine site)
-
1-(4-Bromophenyl)piperidin-2-one (test compound)
-
GABA (for displacement)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of 1-(4-Bromophenyl)piperidin-2-one.
-
In a multi-well plate, incubate the rat cortical membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).
-
Incubate at a controlled temperature for a specified duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
-
2. Electrophysiological Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This functional assay measures the modulatory effect of the compound on GABA-A receptor activity.
-
Objective: To characterize the effect of 1-(4-Bromophenyl)piperidin-2-one on GABA-induced chloride currents (IGABA).
-
Materials:
-
Xenopus laevis oocytes
-
cRNAs encoding GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA solutions at a sub-maximal concentration (e.g., EC20)
-
1-(4-Bromophenyl)piperidin-2-one solutions
-
TEVC setup (amplifier, electrodes, perfusion system)
-
-
Protocol:
-
Inject the GABA-A receptor subunit cRNAs into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
-
Mount an oocyte in the TEVC recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Perfuse the oocyte with the EC20 concentration of GABA to elicit a baseline current response.
-
Co-apply the EC20 GABA solution with varying concentrations of 1-(4-Bromophenyl)piperidin-2-one.
-
Record the changes in the amplitude of IGABA.
-
Calculate the percentage potentiation of the GABA response and determine the EC50 of the test compound.
-
| In Vitro Assay | Parameter Measured | Expected Outcome for a Positive Modulator |
| Radioligand Binding | Inhibitory Constant (Ki) | Demonstrable binding affinity to an allosteric site on the GABA-A receptor. |
| Two-Electrode Voltage Clamp | Potentiation of GABA-induced current | Concentration-dependent increase in the amplitude of the chloride current in the presence of GABA. |
In Vivo Experimental Protocols
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic potential of 1-(4-Bromophenyl)piperidin-2-one.
-
Animals: Adult male mice or rats.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Protocol:
-
Administer 1-(4-Bromophenyl)piperidin-2-one or vehicle control to the animals via a suitable route (e.g., intraperitoneal injection).
-
After a predetermined pre-treatment time, place each animal individually in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to screen for anticonvulsant activity.
-
Objective: To assess the ability of 1-(4-Bromophenyl)piperidin-2-one to protect against chemically induced seizures.
-
Animals: Adult male mice.
-
Materials:
-
Pentylenetetrazole (PTZ)
-
1-(4-Bromophenyl)piperidin-2-one
-
Vehicle control
-
-
Protocol:
-
Administer the test compound or vehicle to different groups of mice.
-
After the appropriate pre-treatment interval, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Immediately observe the animals for the onset of clonic seizures and the incidence of mortality for at least 30 minutes.
-
Record the latency to the first seizure and the percentage of animals protected from seizures and death.
-
Anticonvulsant activity is indicated by a significant delay in seizure onset and a reduction in seizure incidence and mortality.
-
| In Vivo Model | Behavioral/Physiological Endpoint | Expected Outcome for a Neuroactive Compound |
| Elevated Plus Maze | Time spent in open arms | Increase in open arm exploration, indicative of anxiolytic effects. |
| PTZ-Induced Seizures | Seizure latency and incidence | Increased latency to seizures and/or a decrease in the percentage of animals experiencing seizures. |
Future Directions and Considerations
The protocols outlined above provide a foundational framework for the initial investigation of 1-(4-Bromophenyl)piperidin-2-one. Positive results in these assays would warrant further, more in-depth studies, including:
-
Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicity Studies: To assess the safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 1-(4-Bromophenyl)piperidin-2-one to optimize its potency and selectivity.
-
Investigation in other Neurological Disorder Models: Exploring its efficacy in models of other conditions such as neuropathic pain or depression.
Conclusion
1-(4-Bromophenyl)piperidin-2-one represents a promising, yet underexplored, chemical entity for neurological disorder research. Based on the well-established neuropharmacology of the piperidine scaffold and the potential for GABA-A receptor modulation, this compound warrants systematic investigation. The application notes and protocols provided herein offer a scientifically grounded starting point for researchers to unlock the therapeutic potential of this novel molecule.
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MDPI. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Retrieved from [Link]
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PubMed Central (PMC). (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Retrieved from [Link]
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PubMed Central (PMC). (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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Application Notes and Protocols for Exploring the Antimicrobial Activity of 1-(4-Bromophenyl)piperidin-2-one Derivatives
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Piperidinone Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Piperidine-containing compounds represent a significant class of heterocycles in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Among these, the piperidin-2-one scaffold has emerged as a promising framework for the design of new therapeutic agents, including those with antimicrobial properties. This document provides a comprehensive guide for the investigation of the antimicrobial potential of a specific subclass: 1-(4-Bromophenyl)piperidin-2-one derivatives.
The rationale for focusing on this particular scaffold is twofold. Firstly, the piperidinone ring is a versatile synthetic handle, allowing for the introduction of diverse substituents to modulate pharmacokinetic and pharmacodynamic properties. Secondly, the presence of a 4-bromophenyl group at the N1 position offers a key site for modification, influencing the electronic and steric properties of the molecule, which can, in turn, impact its biological activity. Preliminary studies on related piperidin-4-one derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting that this class of compounds warrants further investigation as a potential source of new antibiotics.[2]
These application notes are designed to provide researchers with a robust and scientifically grounded framework for the systematic evaluation of 1-(4-Bromophenyl)piperidin-2-one derivatives. The protocols herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data. Beyond procedural steps, this guide delves into the scientific rationale behind experimental choices, potential mechanisms of action, and critical structure-activity relationships (SAR) to empower researchers to not only generate data but also to interpret it in a meaningful context for drug discovery.
Section 1: Synthesis of 1-(4-Bromophenyl)piperidin-2-one Derivatives
A fundamental prerequisite for biological evaluation is the efficient and scalable synthesis of the target compounds. A common synthetic route to 1-(4-bromophenyl)piperidin-2-one involves the reaction of a suitable piperidin-2-one precursor with a 4-bromophenylating agent. One reported method involves the reaction of bromobenzene and piperidine in the presence of a sulfolane solvent and a base to yield N-phenylpiperidine, which is subsequently brominated to afford 1-(4-bromophenyl)piperidine.[3] For the synthesis of the piperidin-2-one core, various methods can be employed, including the cyclization of aminocaproic acid derivatives.
Further derivatization of the core 1-(4-Bromophenyl)piperidin-2-one can be achieved through various organic reactions to introduce a library of analogues for SAR studies. Modifications can be made at different positions of the piperidinone ring to explore the impact of steric and electronic effects on antimicrobial activity.
Section 2: Core Antimicrobial Susceptibility Testing Protocols
The initial assessment of antimicrobial activity is typically achieved through a combination of screening and quantitative assays. The following protocols provide a standardized approach to determining the in vitro efficacy of 1-(4-Bromophenyl)piperidin-2-one derivatives against a panel of clinically relevant microorganisms.
Preliminary Screening: The Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a widely used qualitative screening tool to assess the antimicrobial activity of a compound.[4] It provides a rapid visual indication of whether a compound can inhibit the growth of a particular microorganism.
-
Mueller-Hinton Agar (MHA): This medium is the standard for routine antimicrobial susceptibility testing due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antimicrobial agents.[4]
-
0.5 McFarland Turbidity Standard: Standardizing the inoculum density is critical for the reproducibility of the assay. A 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL, ensuring a confluent lawn of bacterial growth.[5]
-
Incubation Conditions: The standard incubation temperature of 35-37°C is optimal for the growth of most medically important bacteria. The incubation time of 16-20 hours allows for sufficient bacterial growth and diffusion of the antimicrobial agent.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
-
Inoculum Preparation: From a pure culture, select 3-5 well-isolated colonies of the test microorganism and suspend them in sterile saline (0.85%). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[5]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[6]
-
Disk Application: Aseptically apply a sterile paper disk (6 mm diameter) impregnated with a known concentration of the 1-(4-Bromophenyl)piperidin-2-one derivative onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours in an ambient air incubator.[6]
-
Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around the disk. The interpretation of the results (susceptible, intermediate, or resistant) is based on the zone diameter interpretive criteria established by CLSI or EUCAST.[7]
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[8]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the broth can significantly affect the activity of some antimicrobial agents. Using CAMHB ensures consistency and accuracy in MIC testing.
-
Serial Two-Fold Dilutions: This method allows for the determination of the MIC over a wide range of concentrations, providing a precise value.
-
Standardized Inoculum: A final inoculum concentration of approximately 5 x 10^5 CFU/mL is crucial for the accuracy of the MIC value.
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the 1-(4-Bromophenyl)piperidin-2-one derivative in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control well).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.[8]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing from Non-Turbid Wells: By plating aliquots from the wells that show no visible growth in the MIC assay, we can determine the concentration at which the bacteria are actually killed, not just inhibited.
-
99.9% Reduction Threshold: This is the standard definition for bactericidal activity, providing a clear and quantifiable endpoint.
Caption: Workflow for MBC determination.
-
Perform MIC Assay: Follow the protocol for the broth microdilution MIC assay as described in Section 2.2.
-
Subculturing: From the wells showing no visible growth (the MIC well and higher concentrations), plate a 100 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA). Also, plate an aliquot from the growth control well to determine the initial inoculum concentration.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Section 3: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is critical for its development. For 1-(4-Bromophenyl)piperidin-2-one derivatives, several potential mechanisms can be explored based on the known activities of related compounds.
Potential Mechanisms of Action
-
Inhibition of Cell Wall Synthesis: The piperidinone ring is structurally related to the β-lactam ring found in penicillin and cephalosporin antibiotics. These antibiotics inhibit penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. It is plausible that 1-(4-Bromophenyl)piperidin-2-one derivatives could act in a similar manner.
-
Efflux Pump Inhibition: Bacterial efflux pumps are membrane proteins that actively transport antimicrobial agents out of the cell, conferring resistance. Piperine, a natural product containing a piperidine moiety, has been shown to inhibit efflux pumps in Staphylococcus aureus. This suggests that 1-(4-Bromophenyl)piperidin-2-one derivatives may also function as efflux pump inhibitors, potentially restoring the efficacy of existing antibiotics.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, which also contain a piperidine-like ring system, target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. While a less direct analogy, this mechanism should not be entirely ruled out without experimental evidence.
Experimental Approaches to Elucidate Mechanism of Action
-
Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall. Inhibition of a specific pathway will result in a decrease in the incorporation of the corresponding radiolabeled precursor.
-
Efflux Pump Inhibition Assays: The ability of the compounds to inhibit efflux pumps can be assessed using fluorescent substrates like ethidium bromide. An increase in the intracellular accumulation of the fluorescent substrate in the presence of the test compound indicates efflux pump inhibition.
-
Enzyme Inhibition Assays: Direct inhibition of purified enzymes such as PBPs, DNA gyrase, or topoisomerase IV can be measured using in vitro assays.
Section 4: Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the antimicrobial activity of a lead compound.[5] By systematically modifying the structure of 1-(4-Bromophenyl)piperidin-2-one and evaluating the antimicrobial activity of the resulting analogues, key structural features required for potency can be identified.
Key Structural Modifications and Expected Outcomes
-
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 4-bromophenyl ring can significantly influence activity.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃): May enhance activity by increasing the electrophilicity of the molecule.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): May increase lipophilicity, potentially improving cell membrane penetration. Studies on N-methyl-4-piperidone-derived curcuminoids have shown that the presence and position of methoxy groups on the aromatic ring are associated with antibacterial activity.[1]
-
Halogens (e.g., -F, -Cl): The position of halogen substituents can be critical. For example, a 3-fluoro substituent has been shown to be favorable for activity against certain bacterial strains in some piperidone derivatives.[1]
-
-
Modifications of the Piperidinone Ring: Introducing substituents at various positions on the piperidinone ring can probe the steric requirements of the target binding site.
-
Replacement of the Bromine Atom: Replacing the bromine atom with other halogens or functional groups can modulate the lipophilicity and electronic properties of the molecule.
Data Presentation for SAR Analysis
To facilitate the analysis of SAR, it is recommended to present the antimicrobial activity data in a tabular format, as shown below.
| Compound ID | R¹ (Phenyl Ring Substituent) | R² (Piperidinone Ring Substituent) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | 4-Br | H | ||
| Analog 1 | 4-Br, 2-F | H | ||
| Analog 2 | 4-Cl | H | ||
| Analog 3 | 4-Br | 3-CH₃ |
Conclusion
The exploration of 1-(4-Bromophenyl)piperidin-2-one derivatives as a source of novel antimicrobial agents is a promising avenue of research. By employing the standardized protocols and considering the scientific rationale outlined in these application notes, researchers can generate high-quality, reproducible data. Furthermore, a systematic approach to SAR studies, guided by an understanding of potential mechanisms of action, will be instrumental in optimizing the potency and spectrum of activity of this exciting class of compounds. The ultimate goal is to develop new therapeutic agents that can effectively combat the growing threat of antimicrobial resistance.
References
-
Al-Zoubi, W., et al. (2020). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 25(23), 5732. Available from: [Link]
-
Barros, S., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]
- CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
- EUCAST. (2022). EUCAST disk diffusion test manual v 10.0. European Committee on Antimicrobial Susceptibility Testing.
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
Khan, I. A., et al. (2006). Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(2), 810–812. Available from: [Link]
-
Wikipedia. (2023). Piperacillin. Available from: [Link]
-
BMG LABTECH. (2023). The minimum bactericidal concentration of antibiotics. Available from: [Link]
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]
- Kumar, A., et al. (2006). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 41(10), 1151-1157.
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
-
CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Available from: [Link]
-
ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Available from: [Link]
-
Wikipedia. (2023). Piperacillin. Available from: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]
- Valderrama, J. A., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 26(11), 3333.
- Kumar, A., et al. (2006). Quantitative structure activity relationship (QSAR) analysis of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 41(10), 1151-1157.
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
-
CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Available from: [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]
-
University of Saskatchewan. (2024). Disc Diffusion Guide. Available from: [Link]
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- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 4. spu.edu.sy [spu.edu.sy]
- 5. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]
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- 8. researchgate.net [researchgate.net]
common side products in the synthesis of 1-(4-Bromophenyl)piperidin-2-one
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)piperidin-2-one. Our focus is to provide practical, field-tested insights into the formation of common side products and to offer robust troubleshooting strategies to enhance reaction efficiency, product purity, and yield. We will delve into the causality behind impurity formation and provide validated protocols to mitigate these challenges.
Section 1: Frequently Asked Questions (FAQs) about Common Side Products
This section addresses the most common issues encountered during the synthesis of N-aryl lactams like 1-(4-Bromophenyl)piperidin-2-one.
Q1: What are the primary synthetic routes for 1-(4-Bromophenyl)piperidin-2-one, and which is more prone to side reactions?
The most prevalent methods for constructing the C-N bond between the 4-bromophenyl group and the 2-piperidinone nitrogen are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2]
-
Buchwald-Hartwig Amination: This is often the preferred method due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. However, it is highly sensitive to the choice of ligand, base, and solvent. Improper optimization can lead to catalyst deactivation and specific side products.
-
Ullmann Condensation: This is a classical method that typically requires high temperatures (often >150 °C) and stoichiometric amounts of copper or a copper salt.[1] While effective, the harsh conditions can promote thermal decomposition and a higher incidence of homo-coupling side reactions.[1][3]
Generally, the Ullmann condensation's high-temperature requirements make it more susceptible to thermally-driven side reactions, whereas the Buchwald-Hartwig reaction's side products are more often a result of suboptimal catalytic cycle efficiency.
Q2: My LC-MS analysis shows a significant peak with a mass corresponding to a biphenyl derivative. What is this impurity and why is it forming?
This is almost certainly 4,4'-dibromobiphenyl . Its formation is a classic side reaction in cross-coupling chemistry, arising from the homo-coupling of the aryl halide starting material (e.g., 1,4-dibromobenzene or 1-bromo-4-iodobenzene).
-
In Ullmann Reactions: This occurs when two molecules of the aryl halide react with the copper catalyst at high temperatures to form a new C-C bond.[3][4]
-
In Buchwald-Hartwig Reactions: While less common, it can occur if the catalytic cycle is inefficient. Specifically, if the reductive elimination step that forms the desired C-N bond is slow, an intermediate palladium-aryl complex may undergo a side reaction pathway, leading to the biphenyl product.
Q3: The reaction is very slow, and I'm recovering unreacted aryl halide along with bromobenzene. What is the source of the bromobenzene?
The presence of bromobenzene indicates a hydrodehalogenation side reaction. In this process, the bromine (or iodine) atom on the aryl halide is replaced by a hydrogen atom. This is a common catalyst-poisoning pathway in palladium-catalyzed reactions. It occurs when the Pd(II)-aryl intermediate reacts with a hydride source in the reaction mixture before it can couple with the amine. Potential hydride sources include trace water, certain solvents (like isopropanol if used as a solvent), or even the amine starting material under certain conditions.
Q4: I'm observing a high-molecular-weight, insoluble material in my reaction flask. Could this be a polymer of 2-piperidinone?
Yes, this is a distinct possibility. Lactams, including 2-piperidinone, can undergo base-catalyzed ring-opening polymerization .[5] This is particularly problematic under harsh conditions, such as with very strong bases (e.g., n-BuLi, NaH) or at elevated temperatures. The base deprotonates the lactam nitrogen, and the resulting anion can act as a nucleophile to attack the carbonyl carbon of another lactam molecule, initiating a polymerization cascade. Using a carefully measured amount of a weaker base like cesium carbonate or potassium phosphate can effectively prevent this.
Section 2: Troubleshooting Guide: Minimizing Side Product Formation
Proactive optimization is key to a successful synthesis. The following table provides a structured approach to troubleshooting based on observed side products.
| Observed Issue / Side Product | Probable Mechanistic Cause | Recommended Solutions & Protocols |
| 4,4'-Dibromobiphenyl | Homo-coupling of aryl halide. This is especially prevalent in Ullmann reactions at high temperatures[3][6] and in Buchwald-Hartwig reactions with inefficient ligand systems. | For Buchwald-Hartwig: • Optimize Ligand-to-Palladium Ratio: A 1.5:1 to 2.5:1 ratio is typical. Insufficient ligand can lead to palladium black precipitation and side reactions.• Select an Appropriate Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) known to promote efficient reductive elimination.For Ullmann: • Minimize Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.• Use a Co-solvent: Performing the reaction in a high-boiling solvent like DMF or NMP rather than neat can help control the reaction rate and minimize thermal side reactions.[1] |
| Hydrodehalogenation (e.g., Bromobenzene) | Reduction of the aryl halide. This occurs when the Pd-Ar intermediate is intercepted by a hydride source. | • Ensure Rigorously Anhydrous & Degassed Conditions: Use a glovebox or Schlenk line. Solvents should be passed through a purification system or distilled from an appropriate drying agent. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.• Select a Non-Protic Base: Use bases such as Cs₂CO₃, K₃PO₄, or NaOtBu. Avoid hydroxide or alkoxide bases that can generate water or have β-hydrides.• Use High-Purity Reagents: Ensure starting materials are free from contaminants that could act as hydride donors. |
| Polymerization of 2-Piperidinone | Base-catalyzed ring-opening polymerization. This is initiated by the deprotonated lactam anion attacking another lactam molecule.[5] | • Control Base Stoichiometry: Use the minimum effective amount of base required for the catalytic cycle (typically 1.5-2.2 equivalents).• Use a Weaker Base: For lactam couplings, Cs₂CO₃ is often an excellent choice as it is strong enough to facilitate the reaction but mild enough to prevent polymerization.• Maintain Moderate Temperature: Avoid excessive heat, which accelerates polymerization kinetics. |
| Low Conversion / Stalled Reaction | Catalyst deactivation or insufficient reactivity. This can be caused by oxygen, water, impure reagents, or a suboptimal choice of catalyst, ligand, base, or solvent. | • Screen Reaction Parameters: Systematically screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands, bases, and solvents.• Check Reagent Purity: Use freshly purchased and properly stored 2-piperidinone and aryl halide.• Increase Catalyst Loading: If optimization fails, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be necessary, though this should be a last resort. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Optimized Buchwald-Hartwig Amination of 2-Piperidinone
This protocol is designed to minimize the formation of common side products.
Reagents & Equipment:
-
1,4-Dibromobenzene (or 1-bromo-4-iodobenzene)
-
2-Piperidinone
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃), finely ground and dried under vacuum.
-
Anhydrous Toluene
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert gas supply (Argon).
Procedure:
-
Vessel Preparation: Under an inert atmosphere of Argon, add 1,4-dibromobenzene (1.0 eq), 2-piperidinone (1.2 eq), and cesium carbonate (2.0 eq) to a Schlenk flask equipped with a stir bar.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 eq) and XPhos (0.05 eq) in a small amount of anhydrous toluene. Stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Setup: Add anhydrous toluene to the Schlenk flask containing the solids. Then, add the catalyst solution via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[7][8]
Workflow: Troubleshooting Logic for Side Product Formation
The following diagram outlines a logical workflow for identifying and addressing issues during the synthesis.
Caption: Logical workflow for troubleshooting side product formation.
Section 4: Mechanistic Insights
Understanding the underlying mechanisms is critical for rational troubleshooting.
The Buchwald-Hartwig Catalytic Cycle and Divergent Side Reactions
The desired reaction proceeds through a catalytic cycle involving the palladium center. Side reactions occur when intermediates in this cycle are diverted down unproductive pathways.
Caption: The Buchwald-Hartwig cycle and key side reaction pathways.
The critical intermediate is the L₂Pd(II)(Ar)(X) complex. For a successful reaction, it must proceed to coordinate with the deprotonated lactam. However, if this step is slow or if competing reagents are present, it can be diverted:
-
Path to Hydrodehalogenation: If a hydride source is present, it can displace the halide and, upon reductive elimination, release the undesired Ar-H product.
-
Path to Homo-coupling: Transmetalation-like steps between two palladium-aryl complexes, especially at higher concentrations or temperatures, can lead to the formation of the Ar-Ar bond.
By carefully controlling the reaction environment and optimizing the components that favor fast reductive elimination of the desired product, these side pathways can be effectively suppressed.
References
- CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. European Patent Office. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
- EP0293740A2 - Process for the preparation of substituted lactams.
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. National Institutes of Health. [Link]
-
Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. ResearchGate. [Link]
-
Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. American Chemical Society. [Link]
-
Photopolymer. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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- 3. Ullmann Reaction [organic-chemistry.org]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in 1-(4-Bromophenyl)piperidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-arylation reaction. Here, we will delve into the mechanistic underpinnings of the synthesis, provide detailed troubleshooting guides in a question-and-answer format, and offer optimized protocols to enhance your reaction yields and product purity.
Introduction: The Challenge of N-Aryl Lactam Synthesis
The synthesis of 1-(4-Bromophenyl)piperidin-2-one, a valuable building block in medicinal chemistry, is most commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction forms a crucial carbon-nitrogen bond between the lactam nitrogen of 2-piperidone and the aryl halide, 1-bromo-4-iodobenzene or 1,4-dibromobenzene.[1][2] While powerful, this transformation is not without its challenges. Lactams, like 2-piperidone, are generally less nucleophilic than their corresponding acyclic amides or amines, which can lead to sluggish reactions and low yields.[3][4] Furthermore, the reaction is sensitive to a variety of parameters, including the choice of catalyst, ligand, base, and solvent, as well as the purity of the reagents and the reaction atmosphere.
This guide will address the most frequently encountered issues, providing a logical framework for identifying the root cause of low yields and implementing effective solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction has stalled, and I'm observing a low conversion of my starting materials. What are the likely causes?
A1: Low conversion is a common issue and can stem from several factors. Here's a systematic approach to diagnosing the problem:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of incomplete conversion.
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This includes degassing your solvent and properly purging your reaction vessel.
-
Impure Reagents: Impurities in your starting materials or solvent can poison the catalyst. Ensure your 2-piperidone, aryl halide, and solvent are of high purity. Water in the solvent can also lead to catalyst decomposition and the formation of palladium hydroxo species.[5]
-
Inadequate Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction is often facilitated by the amine/amide or a phosphine ligand.[1] If this process is inefficient, the concentration of the active catalyst will be low. Consider using a pre-formed Pd(0) catalyst or a more advanced pre-catalyst that activates more readily.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[6] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a reasonable timeframe.
-
Base Strength and Solubility: The choice of base is critical. For less nucleophilic lactams, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to deprotonate the lactam and facilitate the catalytic cycle.[3] However, the base must be sufficiently soluble in the reaction solvent. If the base is not soluble, its effectiveness will be diminished.[7]
-
Q2: I'm observing a significant amount of a byproduct that appears to be bromobenzene. What is this side reaction, and how can I prevent it?
A2: The formation of bromobenzene is a classic sign of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced instead of being coupled.[8]
-
Mechanism of Hydrodehalogenation: This side reaction can occur through several pathways, but a common one involves the palladium-hydride species reacting with the aryl halide. The source of the hydride can be from the solvent, trace water, or even the amine/amide starting material.[4][9]
-
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the competition between the desired amination and hydrodehalogenation. Bulky, electron-rich ligands often favor the desired reductive elimination to form the C-N bond over pathways leading to hydrodehalogenation.
-
Reaction Conditions: Carefully controlling the reaction temperature and minimizing the reaction time can help. Prolonged reaction times at high temperatures can sometimes favor side reactions.
-
Purity of Reagents: Ensure your starting materials and solvent are anhydrous, as water can be a proton source for hydrodehalogenation.[9]
-
Visualizing the Process: Reaction and Troubleshooting
To better understand the key steps and potential pitfalls, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle for this synthesis and a logical troubleshooting workflow.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low product yield.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of the Buchwald-Hartwig amination of 2-piperidone is highly dependent on the interplay between the palladium source, ligand, base, and solvent. The following tables summarize key considerations and provide a starting point for optimization, based on literature data for similar N-arylation reactions.
Table 1: Selection of Palladium Source and Ligand
| Palladium Source | Ligand | Key Characteristics & Considerations |
| Pd₂(dba)₃ | XPhos | A common combination for N-arylation of amides. XPhos is a bulky, electron-rich ligand that promotes reductive elimination. |
| Pd(OAc)₂ | SPhos | Another effective combination. SPhos is also a bulky biaryl phosphine ligand. Requires in situ reduction of Pd(II). |
| [Pd(allyl)Cl]₂ | RuPhos | A robust pre-catalyst that can be effective for challenging couplings. |
| Pd₂(dba)₃ | JohnPhos | A less sterically hindered ligand that can be effective in some cases. |
Note: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1.
Table 2: Influence of Base and Solvent on Reaction Success
| Base | Solvent | Typical Temperature (°C) | Comments & Potential Issues |
| NaOtBu | Toluene | 100-110 | A strong base, often necessary for deprotonating lactams. Toluene is a common non-polar solvent. |
| LHMDS | Dioxane | 90-100 | Another strong, non-nucleophilic base. Dioxane is a polar aprotic solvent that can improve the solubility of some reagents. |
| K₃PO₄ | t-BuOH | 100-110 | A weaker base that may be suitable for more reactive aryl halides, but might lead to lower yields with aryl bromides. |
| Cs₂CO₃ | Toluene | 110 | A weaker base, generally less effective for lactam arylation unless a highly active catalyst system is used. |
Detailed Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the synthesis of 1-(4-Bromophenyl)piperidin-2-one. It is recommended to perform a small-scale test reaction first to optimize conditions for your specific setup and reagent batches.
Materials:
-
2-Piperidone
-
1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-piperidone (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq) and anhydrous toluene.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-Bromophenyl)piperidin-2-one as a solid. Recrystallization from a suitable solvent system (e.g., dichloromethane/n-heptane) can be performed for further purification.[10]
References
- Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ChemInform, 39(42).
- Libretexts. (2023).
- Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A simple catalytic method for the conversion of aryl bromides to arylamines. Angewandte Chemie International Edition in English, 34(12), 1348–1350.
- BenchChem. (n.d.).
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (2021).
- Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential C-N and C-C Bond Construction Using a Palladium/Rocker-Type Phosphine Catalyst: Application to the Synthesis of Fused Heterocycles. Journal of the American Chemical Society, 129(44), 13553–13561.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The Possible Involvement of Bis(Phosphine) Palladium Complexes as Key Intermediates. Journal of the American Chemical Society, 118(30), 7215–7216.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Norrby, P.-O., & Åhman, J. (2014). The Role of the Base in Buchwald−Hartwig Amination. Organometallics, 33(24), 7108–7115.
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). BenchChem.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.
- Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles. (2025). BenchChem.
- Hartwig, J. F. (2010).
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- CN101602748B - A kind of purification method of high-purity piperidine. (2011).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020).
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.).
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (n.d.). Organic Letters.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). eScholarship.org.
- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022).
- 4-(4'-Bromophenyl)piperidine synthesis. (n.d.). ChemicalBook.
- Mechanistic insights on C(acyl)
- Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. (n.d.). Organic Chemistry Portal.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
- The Role of the Base in Buchwald-Hartwig Amination. (2025).
- Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (n.d.). Organic Syntheses Procedure.
- Buchwald–Hartwig amin
- Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. (2025).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI.
- Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (2015). Semantic Scholar.
- 4-Piperidone synthesis. (n.d.). Organic Chemistry Portal.
- Buchwald, S. L. (2008). Cross-Coupling Reactions: A Mechanistic Perspective. Accounts of Chemical Research, 41(11), 1461–1473.
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Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenyl)piperidin-2-one
Introduction
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)piperidin-2-one. This molecule is a key building block in the development of various pharmaceutical agents and advanced materials. While its synthesis on a lab scale is well-documented, scaling up production presents unique challenges that require careful consideration of reaction parameters, safety, and purification.
This guide is designed for researchers, chemists, and process development professionals. It provides a robust, field-tested protocol for the scale-up synthesis via a Palladium-catalyzed Buchwald-Hartwig amination, followed by a comprehensive troubleshooting guide in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate and resolve common issues, ensuring a safe, efficient, and reproducible scale-up process.
The molecular formula for 1-(4-Bromophenyl)piperidin-2-one is C₁₁H₁₂BrNO, and its molecular weight is 254.12 g/mol .[1]
Recommended Scale-Up Synthesis Workflow: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is the method of choice for constructing the C-N bond between an aryl halide and an amine (or in this case, a lactam).[2][3][4] It offers high functional group tolerance, generally good yields, and operates under relatively mild conditions, making it suitable for scale-up.[5][6]
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Detailed Step-by-Step Protocol
Safety First: This procedure involves flammable solvents and potentially pyrophoric bases. All operations must be conducted in a well-ventilated fume hood or an appropriate inert atmosphere glovebox.[7][8] Personal Protective Equipment (PPE), including flame-resistant lab coats, safety goggles, and compatible gloves, is mandatory.[7]
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for 1 mol scale) |
| Piperidin-2-one | 99.13 | 1.0 | 99.1 g |
| 1,4-Dibromobenzene | 235.91 | 1.2 | 283.1 g |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.16 g |
| XPhos | 476.63 | 0.025 | 11.9 g |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134.5 g |
| Anhydrous Toluene | - | - | 2.0 L |
Procedure:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet. Ensure the system is completely dry.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent catalyst deactivation.[9]
-
Charging Reagents: Under a positive pressure of inert gas, charge the reactor with piperidin-2-one, 1,4-dibromobenzene, sodium tert-butoxide, and the XPhos ligand.
-
Solvent Addition: Add the anhydrous toluene to the reactor. Begin agitation to create a slurry.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst to the slurry. The mixture will typically turn a darker color (deep red or brown).
-
Reaction: Heat the reactor jacket to maintain an internal temperature of 100-110 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC (approx. every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
Cooldown and Quench: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly add 500 mL of water to quench the reaction and dissolve inorganic salts.
-
Filtration: Filter the biphasic mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional toluene (2 x 100 mL) to recover any entrained product.[10]
-
Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: The crude product will be a solid or a thick oil.
-
Recrystallization (Preferred for Scale-Up): A common and efficient method for purification. A solvent system like ethyl acetate/heptane or isopropanol can be effective. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective, purify the crude material via column chromatography using a hexane/ethyl acetate gradient.[12]
-
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the scale-up synthesis.
Q1: My reaction is stalled or showing very low conversion even after 12 hours. What's wrong?
A1: Potential Causes & Solutions:
-
Inactive Catalyst: This is the most common culprit.
-
Oxygen Contamination: The Pd(0) active species is extremely sensitive to oxygen. Ensure your reactor was properly purged and maintained under a positive pressure of inert gas (N₂ or Ar) throughout the entire process.[9]
-
Reagent Quality: The palladium precursor (e.g., Pd₂(dba)₃) or the phosphine ligand (e.g., XPhos) may have degraded. Use fresh, high-purity reagents from a reputable supplier.
-
"Bad Batch" of Reagents: Even high-quality reagents can have issues. Try a new lot of the catalyst, ligand, and base.
-
-
Insufficient Base: The base is crucial for the catalytic cycle.
-
Base Quality: Sodium tert-butoxide is hygroscopic and can degrade upon exposure to air. Use a fresh bottle or material that has been stored properly in a desiccator or glovebox.
-
Stoichiometry: Ensure you have added at least 1.4 equivalents of the base. Insufficient base will halt the reaction.
-
-
Low Temperature: The reaction typically requires temperatures between 80-110 °C. Verify your thermocouple is calibrated and the internal reaction temperature is within the correct range.
-
Poor Mixing: In a large reactor, inefficient stirring can lead to localized "dead spots" where reagents are not mixing properly. Ensure your mechanical stirrer is providing vigorous agitation to keep the heterogeneous mixture well-suspended.
Troubleshooting Diagram for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: The reaction worked, but my isolated yield is very low. Where did my product go?
A2: Potential Causes & Solutions:
-
Inefficient Extraction: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions (e.g., 3x) to fully recover the product from the aqueous layer.
-
Loss During Filtration: The product might precipitate with the catalyst during filtration, especially if the solution is too concentrated or cools too much. Wash the Celite® pad thoroughly with hot toluene or your reaction solvent to dissolve and recover any trapped product.
-
Incomplete Reaction: Double-check your final IPC analysis. What appears to be a complete reaction on a TLC plate might still contain 5-10% unreacted starting material, which can significantly impact the final isolated yield.
-
Difficult Purification: The product might be lost during recrystallization if the solvent system is not optimal (e.g., product is too soluble in the cold solvent) or during column chromatography if the polarity is too similar to a byproduct.
-
Recrystallization: Perform small-scale solvent screening to find the ideal system that dissolves the product when hot but causes it to crash out efficiently upon cooling.
-
Chromatography: Ensure proper loading and a shallow solvent gradient to achieve good separation.
-
Q3: My final product is contaminated with a major impurity. What could it be?
A3: Potential Causes & Solutions:
-
Homocoupling of Aryl Bromide: A common side reaction in Buchwald-Hartwig couplings is the formation of 4,4'-dibromobiphenyl from the homocoupling of 1,4-dibromobenzene. This is often favored if the catalyst is not efficient or if the reaction conditions are not optimal.
-
Solution: Ensure a good quality ligand (like XPhos) is used, which minimizes this side reaction. Running the reaction at the lowest effective temperature can also help. This impurity is non-polar and can usually be separated by chromatography or careful recrystallization.
-
-
Dehalogenation: The bromo group on the product or starting material can be reduced to a hydrogen, leading to the formation of 1-phenylpiperidin-2-one.
-
Solution: This is often caused by impurities in the reagents or solvent. Ensure you are using high-purity, anhydrous solvents and reagents.
-
-
Residual Starting Material: Incomplete conversion is a straightforward cause of contamination.
-
Solution: Optimize reaction time and conditions to drive the reaction to completion. Purification via chromatography is usually effective for removing unreacted starting materials.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium catalyst or ligand? A: Yes. The field of palladium catalysis is vast. While the Pd₂(dba)₃ / XPhos system is robust and commercially available, other systems can be effective. For example, catalysts based on bulky biarylphosphine ligands are generally excellent for C-N couplings.[2][13] However, any new catalyst system must be optimized on a small scale before attempting a large-scale reaction, as performance can vary significantly.
Q: Why use 1,4-dibromobenzene instead of 1-bromo-4-iodobenzene? A: While an aryl iodide would be more reactive, 1,4-dibromobenzene is significantly cheaper and more readily available in bulk quantities, making it more economically viable for scale-up. The slightly harsher conditions required for the aryl bromide are a reasonable trade-off for the cost savings.
Q: Is it possible to use a different base, like K₂CO₃ or Cs₂CO₃? A: While weaker inorganic bases like carbonates are sometimes used, strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are generally required for the efficient deprotonation of lactams in Buchwald-Hartwig reactions. Weaker bases often lead to incomplete conversion or require much higher temperatures and longer reaction times, which can promote side reactions.
Q: My process generates a lot of palladium waste. How can I handle it? A: Palladium is a precious metal, and its recovery is both economically and environmentally important. The filtered Celite® pad containing the spent palladium catalyst should be collected as hazardous waste and can often be sent to specialized refining companies for palladium recovery.[14] Always follow your institution's and local regulations for hazardous waste disposal.[9]
Q: What are the key safety considerations for this reaction at scale? A:
-
Inert Atmosphere: The need for a robust inert atmosphere cannot be overstated to prevent catalyst deactivation and ensure reproducibility.[9]
-
Exotherms: While the overall reaction is not violently exothermic, the quenching step (adding water to the reaction mixture containing residual NaOtBu) can generate heat. Add the quenching agent slowly and with adequate cooling.
-
Handling of Pyrophoric Reagents: If using reagents like butyllithium or certain palladium catalysts, strict protocols for handling air-sensitive materials are necessary. Sodium tert-butoxide, while not pyrophoric, is highly reactive with water.
-
Solvent Handling: Toluene is flammable. Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.[7][15]
References
-
A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Available from: [Link]
-
An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. University of Regensburg Publication Server. Available from: [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine - CN112645902A.Google Patents.
-
Standard Operating Procedure: Palladium. UCLA Chemistry. Available from: [Link]
-
Development of a Scalable Synthesis of a HPK1 Inhibitor. Journal of Organic Chemistry. Available from: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]
-
Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Organic Chemistry Portal. Available from: [Link]
-
Safety Data Sheet: Palladium. Carl ROTH. Available from: [Link]
-
Assembling examples of N-alkylated and N-arylated 4-aryl-2-piperidones. ResearchGate. Available from: [Link]
-
Ultrafast N-arylation of sulfoximines enabled by micellar catalysis in water. RSC Publishing. Available from: [Link]
-
SAFETY DATA SHEET PALLADIUM. SIFCO ASC. Available from: [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
-
What Should We Pay Attention To When Using Palladium Carbon Catalyst? Stanford Advanced Materials. Available from: [Link]
-
A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC - NIH. Available from: [Link]
-
Mechanochemically Accelerated N-Arylation. ResearchGate. Available from: [Link]
-
Palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides. PubMed. Available from: [Link]
-
synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses Procedure. Available from: [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. Available from: [Link]
-
Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. PubMed. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. ACS Publications. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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Technical Support Center: Characterization of 1-(4-Bromophenyl)piperidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Bromophenyl)piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this N-aryl lactam. The unique combination of a brominated aromatic ring and a piperidinone scaffold can present specific challenges during synthesis, purification, and analytical characterization. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Section 1: Synthesis and Purification Challenges
The synthesis of 1-(4-Bromophenyl)piperidin-2-one, often via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, can be robust. However, challenges related to reaction completion, side products, and purification are common.
FAQ: Synthesis and Purification
Question: My Buchwald-Hartwig reaction to form 1-(4-Bromophenyl)piperidin-2-one is giving low yields. What are the most common causes?
Answer: Low yields in this N-arylation reaction are typically traced back to a few critical parameters: the catalyst system, the base, or the reaction conditions.
-
Catalyst and Ligand Inactivity: The palladium catalyst and phosphine ligand are susceptible to oxidation. Ensure you are using fresh, high-purity reagents and that the reaction is set up under a strictly inert atmosphere (argon or nitrogen). If using a Pd(0) source, consider a pre-catalyst that forms the active species in situ for better consistency. The choice of ligand is also crucial; sterically hindered biarylphosphine ligands are often effective for this type of transformation.[1]
-
Incorrect Base Selection: Sodium tert-butoxide (NaOtBu) is a common choice, but its high reactivity can sometimes promote side reactions. For substrates with sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, although this may require higher reaction temperatures to achieve full conversion.[1]
-
Side Reactions: A common side reaction is the hydrodehalogenation of the 4-bromoaniline starting material or the product, leading to the formation of aniline or 1-phenylpiperidin-2-one, respectively. This can be minimized by using a different ligand, lowering the reaction temperature, or using a less sterically hindered base.[1]
Question: I'm having difficulty removing unreacted 4-bromoaniline from my final product. What purification strategy do you recommend?
Answer: The polarity difference between the starting material (4-bromoaniline) and the product (1-(4-Bromophenyl)piperidin-2-one) can be subtle.
-
Acid Wash: A simple and effective first step is an acidic workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). The basic 4-bromoaniline will be protonated and move into the aqueous layer, while your neutral lactam product remains in the organic phase.
-
Column Chromatography: If an acid wash is insufficient, flash column chromatography on silica gel is the next step. Due to the similar polarities, a shallow solvent gradient is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor the fractions carefully by thin-layer chromatography (TLC).
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation. However, the spectra of 1-(4-Bromophenyl)piperidin-2-one can exhibit features that require careful interpretation.
Troubleshooting Guide: NMR Spectroscopy
Issue: The signals for the piperidinone ring protons in my ¹H NMR spectrum are broad and poorly resolved at room temperature.
-
Causality: This broadening is often due to dynamic processes occurring on the NMR timescale. The two most likely causes are:
-
Restricted Rotation: The partial double-bond character of the amide C-N bond restricts rotation around the N-aryl bond. At room temperature, the rate of this rotation may be intermediate on the NMR timescale, leading to broad peaks.
-
Chair-Chair Interconversion: The six-membered piperidinone ring undergoes chair-chair conformational flipping. If the rate of this interconversion is also intermediate, it will contribute to signal broadening.
-
-
Troubleshooting Protocol: Variable-Temperature NMR (VT-NMR)
-
High-Temperature Experiment: Increase the sample temperature in the NMR spectrometer (e.g., in 10-15 °C increments, up to 80-100 °C, solvent permitting). If restricted rotation or slow ring flipping is the cause, the rate of exchange will increase, and you should observe sharpening of the signals into well-defined multiplets as the conformers begin to average.
-
Low-Temperature Experiment: Cool the sample down (e.g., in 10-15 °C increments, down to -40 °C). This will slow the dynamic processes. You may observe the broad signals decoalesce into two or more distinct sets of sharp signals, representing the individual, "frozen-out" conformers.
-
Issue: The aromatic signals in my ¹H NMR are more complex than the expected AA'BB' pattern.
-
Causality: While a simple para-substituted benzene ring should ideally give a clean two-doublet (AA'BB') system, the electronic influence of the lactam nitrogen and potential through-space effects can introduce slight differences in the chemical environments, leading to more complex splitting. Furthermore, the presence of impurities can complicate this region.
-
Troubleshooting Protocol: 2D NMR
-
COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to confirm the coupling between the aromatic protons. This will definitively show which protons are adjacent on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will help assign the aromatic proton and carbon signals unambiguously.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is particularly useful for confirming the connectivity between the piperidinone ring and the aromatic ring.
-
Data Summary: Typical NMR Shifts
The chemical shifts can be influenced by the solvent used.[2] Always report the solvent when presenting NMR data.
| Proton | Typical δ (ppm) in CDCl₃ | Typical δ (ppm) in DMSO-d₆ | Notes |
| H-3, H-4, H-5 | 1.90 - 2.10 (m) | 1.85 - 2.05 (m) | Aliphatic protons of the piperidinone ring. |
| H-6 | 2.50 - 2.65 (t) | 2.45 - 2.60 (t) | Protons adjacent to the carbonyl group. |
| H-2' (Ar-H) | 3.60 - 3.75 (t) | 3.55 - 3.70 (t) | Protons adjacent to the lactam nitrogen. |
| Ar-H (ortho to N) | 7.25 - 7.35 (d) | 7.30 - 7.40 (d) | Aromatic protons. |
| Ar-H (ortho to Br) | 7.50 - 7.60 (d) | 7.55 - 7.65 (d) | Aromatic protons. |
Note: These are approximate ranges. Actual values may vary based on sample concentration and purity.
Section 3: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation. The presence of bromine makes the isotopic pattern a key diagnostic feature.
Troubleshooting Guide: Mass Spectrometry
Issue: I don't see the expected molecular ion [M+H]⁺. Instead, my ESI mass spectrum is dominated by peaks at [M+Na]⁺ and [M+K]⁺.
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique that is highly sensitive to the presence of alkali metal salts. Sodium and potassium are ubiquitous in laboratory glassware, solvents, and reagents. Your analyte, 1-(4-Bromophenyl)piperidin-2-one, can readily form adducts with these ions.[3][4]
-
Troubleshooting Protocol:
-
Use High-Purity Solvents: Ensure your mobile phase is prepared with HPLC or MS-grade solvents and fresh, high-purity water (e.g., 18 MΩ·cm).
-
Clean Glassware: Use glassware that has been thoroughly cleaned and rinsed with high-purity water and solvent to minimize sodium leaching.
-
Introduce a Proton Source: Add a small amount of a volatile acid, such as 0.1% formic acid or acetic acid, to your mobile phase. This provides a high concentration of protons (H⁺), which will competitively form the desired [M+H]⁺ ion and suppress the formation of metal adducts.
-
Issue: My molecular ion region shows two intense peaks of nearly equal height separated by 2 m/z units. Is my sample contaminated?
-
Causality: No, this is the expected and definitive isotopic signature of a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] Therefore, your mass spectrum will show two peaks for any bromine-containing fragment: one for the molecule with ⁷⁹Br and another, 2 mass units higher, for the molecule with ⁸¹Br. This pattern is a powerful confirmation of your structure.
Data Summary: Common Adducts and Isotopic Pattern
For C₁₁H₁₂BrNO (Monoisotopic Mass ≈ 253.01 u for ⁷⁹Br):
| Ion Species | Approximate m/z (⁷⁹Br) | Approximate m/z (⁸¹Br) | Notes |
| [M+H]⁺ | 254.02 | 256.02 | Protonated molecule. |
| [M+Na]⁺ | 276.00 | 278.00 | Sodium adduct.[6] |
| [M+K]⁺ | 291.97 | 293.97 | Potassium adduct.[4] |
| [2M+H]⁺ | 507.03 | 509.03 / 511.03 | Protonated dimer. |
Proposed MS/MS Fragmentation Pathway
Understanding the fragmentation can help confirm the structure, especially in the absence of a reference standard. A logical pathway is outlined below.
Caption: Proposed ESI-MS/MS fragmentation of 1-(4-Bromophenyl)piperidin-2-one.
Section 4: Crystallography
Obtaining a single crystal suitable for X-ray diffraction provides unequivocal proof of structure. However, inducing crystallization can be a significant challenge.[7][8]
Troubleshooting Guide: Crystallization
Issue: My compound consistently oils out or precipitates as a microcrystalline powder from solution, preventing the growth of single crystals.
-
Causality: Crystal formation is a delicate balance between thermodynamics and kinetics. "Oiling out" occurs when the compound's solubility limit is exceeded so rapidly that it separates as a liquid phase instead of an ordered solid. Microcrystalline powder formation indicates that nucleation is too fast and growth is too slow. The key is to approach the point of insolubility very slowly.
-
Troubleshooting Workflow: A systematic approach is essential. The purity of the compound is paramount; ensure it is >98% pure by HPLC or NMR before attempting crystallization.
Caption: Decision workflow for systematic crystallization screening.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Screen a diverse range of solvents. Prepare saturated or near-saturated solutions of your compound at room temperature or with gentle heating.
-
Good Solvents (dissolves readily): Dichloromethane, Acetone, Ethyl Acetate, THF.
-
Poor Solvents (sparingly soluble): Hexane, Heptane, Water, Diethyl Ether.
-
-
Method 1: Slow Evaporation:
-
Dissolve the compound in a "good" solvent in a vial.
-
Cover the vial with a cap that has a small pinhole or use parafilm with a needle puncture.
-
Leave undisturbed in a vibration-free location. The solvent will evaporate over days or weeks, slowly increasing the concentration and inducing crystal growth.
-
-
Method 2: Vapor Diffusion (Anti-Solvent):
-
Dissolve the compound in a minimal amount of a "good," volatile solvent (e.g., Dichloromethane) in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a layer of a "poor," less volatile anti-solvent (e.g., Hexane or Heptane).
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of your compound, decreasing its solubility and promoting crystallization. This is a highly controlled and effective method.
-
References
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
MDPI - 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]
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ACS Publications - Formation and decompositions of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
PubMed - Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Growing Science - Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. International Journal of Advanced Design and Manufacturing Technology. [Link]
-
ResearchGate - Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Pharmaceutical Research. [Link]
-
PubMed - An efficient and novel approach for the synthesis of substituted N-aryl lactams. Tetrahedron Letters. [Link]
-
ResearchGate - Mass fragmentation pattern for complexes 1-4. ResearchGate. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences - Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. WJPPS. [Link]
-
ACD/Labs - Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]
-
PubMed Central - Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E. [Link]
-
AIP Publishing - X‐Ray Diffraction Study of Liquid Bromine. The Journal of Chemical Physics. [Link]
-
ResearchGate - Enantioselective Synthesis of Sterically Hindered α‐Allyl‐α‐Aryl Lactams via Palladium‐Catalysed Decarboxylative Asymmetric Allylic Alkylation. Angewandte Chemie. [Link]
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ResearchGate - Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Translational and Clinical Pharmacology. [Link]
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ResearchGate - Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate. [Link]
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ResearchGate - X-ray crystal structure of the compound 13. ResearchGate. [Link]
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Fiehn Lab - MS Adduct Calculator. Fiehn Laboratory, UC Davis. [Link]
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ACS Publications - The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]
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Nature - Reflecting on barriers to continuous pharmaceutical crystallization. Nature Reviews Chemistry. [Link]
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PubMed Central - Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry. [Link]
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ResearchGate - Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry. [Link]
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MDPI - Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
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PubMed Central - Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-analogue. Acta Crystallographica Section E. [Link]
-
IOSR Journal - Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]
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Organic Chemistry Portal - Lactam synthesis. Organic Chemistry Portal. [Link]
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NIH - Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Topics in Medicinal Chemistry. [Link]
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RACO - Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
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MDPI - X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals. [Link]
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Chromatography Online - Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link]
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PubMed Central - Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
-
Macedonian Pharmaceutical Bulletin - ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Mac. Pharm. Bull. [Link]
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PubMed - Fragmentation Reactions of Methionine-Containing Protonated Octapeptides and Fragment Ions Therefrom: An Energy-Resolved Study. Journal of The American Society for Mass Spectrometry. [Link]
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ACS Publications - Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. [Link]
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Technical Support Center: Solubilization Strategies for 1-(4-Bromophenyl)piperidin-2-one in Biological Assays
Welcome to the technical support center for handling challenging compounds in your research. This guide is specifically designed to address the solubility issues encountered with 1-(4-Bromophenyl)piperidin-2-one and similar hydrophobic molecules in the context of biological assays. As researchers, scientists, and drug development professionals, you are aware that inaccurate compound concentrations due to poor solubility can lead to unreliable and misleading results. This resource provides in-depth, field-proven insights and practical, step-by-step protocols to help you navigate these challenges and ensure the integrity of your experimental data.
Understanding the Challenge: Physicochemical Properties of 1-(4-Bromophenyl)piperidin-2-one
Before delving into solubilization strategies, it is crucial to understand the physicochemical properties of 1-(4-Bromophenyl)piperidin-2-one that contribute to its poor aqueous solubility.
| Property | Value | Source |
| CAS Number | 27471-43-8 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₂BrNO | ChemScene[1] |
| Molecular Weight | 254.12 g/mol | ChemScene[1] |
| Predicted LogP (XLogP3-AA) | ~2.2 (for isomer) | PubChem[2] |
Note: The predicted LogP is for the isomeric compound 1-(4-Bromophenyl)piperidin-4-one. A LogP value greater than 2 suggests significant hydrophobicity and, consequently, low aqueous solubility.
Frequently Asked Questions (FAQs)
Here, we address common questions researchers face when working with 1-(4-Bromophenyl)piperidin-2-one.
Q1: Why is 1-(4-Bromophenyl)piperidin-2-one difficult to dissolve in aqueous buffers?
A1: The chemical structure of 1-(4-Bromophenyl)piperidin-2-one, with its bromophenyl group, contributes to its hydrophobic nature. This is quantitatively suggested by the predicted LogP value of its isomer, which indicates a preference for a non-polar environment over a polar one like water. This inherent hydrophobicity leads to low solubility in the aqueous buffers typically used in biological assays.
Q2: I've prepared a stock solution in DMSO, but I see precipitation when I add it to my cell culture media. What is happening?
A2: This phenomenon, often termed "shock precipitation," is common with hydrophobic compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its miscibility with water can be a double-edged sword. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.[3]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your assay below 0.5% (v/v) to minimize cytotoxicity and off-target effects.[4] Some robust cell lines may tolerate up to 1%, but it is always best practice to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line and assay.[5][6]
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in the stock solvent. However, be cautious, as excessive heat can degrade the compound. It is also important to note that a solution that is clear when warm may precipitate as it cools to room temperature or assay temperature. Therefore, always visually inspect your solutions at the final working temperature.
Troubleshooting Guide: Compound Precipitation in Assays
Encountering precipitation during an experiment can be frustrating. This guide provides a systematic approach to troubleshooting and resolving this issue.
Problem: A precipitate is observed after adding the DMSO stock solution to the aqueous assay buffer or cell culture medium.
Workflow for Troubleshooting Precipitation:
Caption: A troubleshooting flowchart for addressing compound precipitation.
Detailed Troubleshooting Steps:
-
High Final Concentration: The most straightforward reason for precipitation is that the final concentration of your compound exceeds its aqueous solubility limit.
-
Solution: Lower the final concentration of the compound in your assay and repeat the experiment. If the compound is still active at a lower, soluble concentration, you can proceed.
-
-
"Shock" Precipitation: As mentioned in the FAQs, rapid dilution of a concentrated DMSO stock can cause the compound to precipitate.
-
Solution: Employ a step-wise or serial dilution method. Instead of adding the DMSO stock directly to the final volume of aqueous buffer, first create an intermediate dilution in a smaller volume of buffer. Mix thoroughly, and then add this intermediate dilution to the final volume.[3]
-
-
Temperature Effects: If your assay buffer or media is at a lower temperature (e.g., 4°C) than your DMSO stock, this can decrease the solubility of the compound.
-
Solution: Ensure all components (buffer, media, and compound stock) are at the same temperature (e.g., room temperature or 37°C) before mixing.[3]
-
-
Interaction with Media Components: Components in complex media, such as proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound and cause precipitation.
-
Solution: Try preparing the working solution in a simpler buffer (e.g., PBS) first and then adding it to the full media. You can also test reducing the serum concentration if your assay allows.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a DMSO stock solution.
Step-by-Step Methodology:
-
Weigh the Compound: Accurately weigh a precise amount of 1-(4-Bromophenyl)piperidin-2-one using an analytical balance.
-
Calculate DMSO Volume: Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Once the solution appears clear, visually inspect it against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Improving Aqueous Solubility with Co-solvents
Co-solvents can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[7]
Step-by-Step Methodology:
-
Prepare an Intermediate Stock: Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.
-
Select a Co-solvent: Common co-solvents for biological assays include ethanol and polyethylene glycol (PEG 300 or PEG 400).
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in the chosen co-solvent. For example, a 1:1 mixture of the DMSO stock and ethanol.
-
Prepare Final Working Solution: Add the intermediate dilution to your aqueous assay buffer while vortexing to create the final working solution. The final concentration of the organic solvents should be kept to a minimum.
Recommended Final Co-solvent Concentrations in Cell-Based Assays:
| Co-solvent | Recommended Maximum Concentration (v/v) | Notes |
| DMSO | < 0.5% | Cell line dependent, always include a vehicle control.[4] |
| Ethanol | < 1% | Can have biological effects, so a vehicle control is essential.[8][9] |
Protocol 3: Using Surfactants to Enhance Solubility
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10][11]
Step-by-Step Methodology:
-
Prepare a Surfactant Stock Solution: Prepare a sterile-filtered stock solution of a non-ionic surfactant such as Tween® 20 or Pluronic® F-68 in your assay buffer (e.g., 1% w/v).
-
Prepare DMSO Stock: Prepare a high-concentration stock of your compound in 100% DMSO.
-
Prepare Working Solution: Add the DMSO stock directly to the surfactant-containing assay buffer while vortexing. The surfactant will help to keep the compound in solution.
Recommended Final Surfactant Concentrations in Cell-Based Assays:
| Surfactant | Recommended Concentration Range | Notes |
| Tween® 20 | 0.0025% - 0.01% (v/v) | Higher concentrations can be cytotoxic.[12] |
| Pluronic® F-68 | 0.1% - 0.5% (w/v) | Generally well-tolerated by many cell lines.[1][13] |
Protocol 4: Employing Cyclodextrins for Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[14][15]
Step-by-Step Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity compared to native β-cyclodextrin.
-
Prepare a Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your aqueous assay buffer. The concentration will need to be optimized, but a starting point could be 1-5% (w/v).
-
Complexation:
-
Method A (from solid): Add the solid 1-(4-Bromophenyl)piperidin-2-one to the cyclodextrin solution and stir or sonicate until dissolved. This may take several hours.
-
Method B (from DMSO stock): Prepare a concentrated DMSO stock of your compound. Add this stock solution dropwise to the cyclodextrin solution while vortexing vigorously.
-
-
Equilibration: Allow the solution to equilibrate, typically for at least one hour at room temperature, to ensure complex formation.
References
-
PubChem. 1-(4-Bromophenyl)piperidin-4-one. [Link]
-
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. Which is the maximum quantity of ethanol tolerated by CHO-S cells?. [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
Wikipedia. Cosolvent. [Link]
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National Center for Biotechnology Information. Cyto/Genotoxicity Study of Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20). [Link]
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ResearchGate. What the concentration of DMSO you use in cell culture assays?. [Link]
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ACD/Labs. LogP vs LogD - What is the Difference?. [Link]
-
ResearchGate. A Generic Explanation of the Mechanism of Co-solvency. [Link]
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University of Alberta Libraries. Micellar solubilization of drugs. [Link]
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Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
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National Center for Biotechnology Information. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. [Link]
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Reddit. Maximum DMSO concentration in media for cell culture?. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
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National Center for Biotechnology Information. Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures. [Link]
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National Center for Biotechnology Information. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
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ResearchGate. Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line?. [Link]
-
Taylor & Francis Online. Solubilization – Knowledge and References. [Link]
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ResearchGate. BEHAVIOURAL STUDY OF CYCLODEXTRIN INCLUSION COMPLEX ON ENHANCEMENT OF SOLUBILITY OF ACECLOFENAC. [Link]
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ResearchGate. (PDF) Cyto/Genotoxicity Study of Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20). [Link]
-
Agrisera. Immunoprecipitation troubleshooting. [Link]
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National Center for Biotechnology Information. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
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SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
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ResearchGate. (A) Assay for Pluronic F-68 in serum-free culture medium (N 2, SD). The.... [Link]
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National Center for Biotechnology Information. Reversal effect of Tween-20 on multidrug resistance in tumor cells in vitro. [Link]
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ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]
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Fiveable. Surfactant self-assembly and micelle formation. [Link]
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National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Indian Journal of Pharmaceutical Education and Research. Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin. [Link]
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ResearchGate. A schematic diagram of the micelle (solubilization) mechanism of.... [Link]
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Interchim. Pluronic® F-68. [Link]
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LifeTein. DMSO usage in cell culture. [Link]
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Cell Biolabs, Inc. Alcohol / Ethanol Assays. [Link]
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National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
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Hycult Biotech. Troubleshooting Immunoprecipitation. [Link]
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National Center for Biotechnology Information. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. [Link]
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National Center for Biotechnology Information. 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. [Link]
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identifying and removing impurities from 1-(4-Bromophenyl)piperidin-2-one
Welcome to the technical support center for 1-(4-Bromophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying scientific rationale to empower you in your experimental work. Our focus is on ensuring the integrity and purity of your final product through a systematic approach to identifying and removing impurities.
Understanding the Synthesis and Potential Impurities
The synthesis of 1-(4-Bromophenyl)piperidin-2-one typically involves the N-arylation of 2-piperidone with a suitable arylating agent, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for its efficiency and functional group tolerance.
A plausible synthetic route is the Buchwald-Hartwig amination of 2-piperidone with 1,4-dibromobenzene. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base.
Reaction Scheme:
Understanding this synthetic pathway is crucial as it allows us to anticipate the most probable impurities that may arise.
Common Impurities in the Synthesis of 1-(4-Bromophenyl)piperidin-2-one
Based on the Buchwald-Hartwig amination, the following impurities are commonly encountered:
| Impurity Name | Structure | Origin |
| Unreacted 2-Piperidone | Incomplete reaction | |
| Unreacted 1,4-Dibromobenzene | Incomplete reaction | |
| 1,1'-(1,4-Phenylene)bis(piperidin-2-one) | Double amination of 1,4-dibromobenzene | |
| 4-Bromoaniline | Hydrolysis of 1-(4-Bromophenyl)piperidin-2-one or side reaction | |
| Debrominated Product (1-Phenylpiperidin-2-one) | Reductive dehalogenation side reaction | |
| Palladium Residues | - | Catalyst carryover |
| Phosphine Oxide | Oxidation of the phosphine ligand |
Troubleshooting Guide: A Proactive Approach to Purity
This section is designed to address specific issues you might encounter during your experiments, providing a clear path to resolution.
Issue 1: An Unexpected Spot on My TLC Plate
Question: I've run a TLC of my crude reaction mixture, and besides the expected product spot, I see another prominent spot. How do I identify it?
Answer:
An unexpected spot on your TLC plate is a common observation and the first indicator of impurities. The identity of the spot can often be inferred by its polarity relative to your product.
Troubleshooting Steps:
-
Co-spotting: The most straightforward method is to co-spot your crude mixture with the starting materials (2-piperidone and 1,4-dibromobenzene) on the same TLC plate. If the unknown spot has the same Rf value as one of the starting materials, you have identified unreacted starting material.
-
Polarity Assessment:
-
More Polar Spot (Lower Rf): A spot that is more polar than your product could be unreacted 2-piperidone or 4-bromoaniline.
-
Less Polar Spot (Higher Rf): A less polar spot is likely to be unreacted 1,4-dibromobenzene or the debrominated product (1-phenylpiperidin-2-one). The double amination product would also be more polar than the desired product.
-
-
Staining: Use different visualization techniques. For example, a potassium permanganate stain can help visualize compounds with oxidizable functional groups.
-
Spectroscopic Analysis: If the impurity is significant, a small-scale column purification of a portion of the crude mixture can be performed to isolate the impurity for NMR or MS analysis.
Issue 2: My Purified Product Still Shows Impurities by ¹H NMR
Question: I've purified my product by column chromatography, but the ¹H NMR spectrum still shows unexpected peaks. What are they and how do I get rid of them?
Answer:
Residual impurities after chromatography are a common challenge. The chemical shifts in the ¹H NMR spectrum are key to identifying these persistent impurities.
Troubleshooting Steps:
-
Analyze the ¹H NMR Spectrum:
-
Broad singlet around δ 7.5-8.5 ppm: This could indicate residual 2-piperidone (NH proton).
-
Aromatic signals integrating to 4 protons (AA'BB' system): If these signals are present without the corresponding piperidinone protons, you may have residual 1,4-dibromobenzene.
-
Aromatic signals not corresponding to the 4-bromophenyl group: The presence of a multiplet around δ 7.2-7.4 ppm could indicate the debrominated product, 1-phenylpiperidin-2-one.
-
Signals corresponding to phosphine oxide: Bulky phosphine ligands used in the Buchwald-Hartwig reaction can be oxidized to phosphine oxides, which can be difficult to remove by chromatography. These often appear as complex multiplets in the aromatic region.
-
-
Optimize Chromatography:
-
Solvent System: If you used a standard ethyl acetate/hexane system, try a different solvent system. For example, dichloromethane/methanol can offer different selectivity.
-
Gradient Elution: A shallow gradient elution can improve the separation of closely eluting compounds.
-
-
Recrystallization: This is an excellent secondary purification technique.
-
Solvent Screening: Test the solubility of your impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). The ideal solvent will dissolve your product when hot but not when cold, while the impurities remain soluble or insoluble at all temperatures. A mixture of dichloromethane and n-heptane has been reported for the recrystallization of a similar compound, 1-(4-bromophenyl)piperidine.[1]
-
-
Washing/Extraction: If the impurity is a base or an acid, a liquid-liquid extraction with a dilute acid or base solution can be effective.
Issue 3: My Yield is Low After Purification
Question: After column chromatography and/or recrystallization, my final yield of 1-(4-Bromophenyl)piperidin-2-one is very low. What could be the cause?
Answer:
Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before starting the workup. If the reaction has stalled, you may need to add more catalyst or extend the reaction time.
-
Workup Procedure:
-
Aqueous Washes: Be mindful that your product may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent.
-
Drying Agent: Ensure the organic layer is thoroughly dried before concentration. Residual water can affect purification and yield calculations.
-
-
Column Chromatography:
-
Choice of Silica: Use an appropriate amount of silica gel. Too much silica can lead to product loss on the column. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight.
-
Elution Volume: Collect smaller fractions and analyze them carefully by TLC to avoid discarding fractions containing your product.
-
-
Recrystallization:
-
Solvent Volume: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals.
-
Mother Liquor: Concentrate the mother liquor and re-purify by column chromatography to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove residual palladium from my final product?
A1: Residual palladium can be challenging to remove. Here are a few strategies:
-
Charcoal Treatment: Stirring a solution of your product with activated charcoal can effectively adsorb palladium. However, be aware that this can sometimes lead to product loss.
-
Metal Scavengers: There are commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium. These can be very effective.
-
Filtration through Celite®: Sometimes, simply filtering a solution of your crude product through a pad of Celite® can help remove some of the insoluble palladium species before chromatography.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended for full characterization:
-
¹H and ¹³C NMR: These will confirm the structure of your compound and help identify any organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
HPLC or GC: These techniques can be used to determine the purity of your product. Developing a quantitative method is crucial for drug development applications.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: Can I use an Ullmann condensation instead of a Buchwald-Hartwig amination?
A3: Yes, the Ullmann condensation is a classical method for forming C-N bonds and can be an alternative.[2] It typically involves copper catalysis at higher temperatures. Potential impurities from an Ullmann reaction would be similar to the Buchwald-Hartwig reaction, but you would be dealing with copper residues instead of palladium. The Ullmann reaction may also have a different side-product profile, so careful analysis of the crude reaction mixture is always recommended.
Q4: My reaction is not working. What are some common pitfalls in Buchwald-Hartwig aminations?
A4: The success of a Buchwald-Hartwig amination is often sensitive to several factors:
-
Catalyst and Ligand Choice: Not all palladium catalysts and phosphine ligands are suitable for every substrate. You may need to screen a few different combinations.
-
Base: The choice and quality of the base are critical. Sodium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure your base is fresh and has been stored under an inert atmosphere.
-
Solvent: Anhydrous, degassed solvents are essential as oxygen can deactivate the catalyst. Toluene and dioxane are commonly used solvents.[3]
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for In-Process Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solution onto the baseline of the TLC plate. Also spot the starting materials as references.
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with potassium permanganate.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in your chosen eluent system (e.g., starting with 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Start eluting with a low polarity solvent and gradually increase the polarity (e.g., from 5% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your impure product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. If crystals form, you have a potential recrystallization solvent.
-
Dissolution: In a larger flask, dissolve the impure product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visual Workflow for Impurity Identification and Removal
Sources
- 1. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Researcher's Guide to the Preclinical Evaluation of 1-(4-Bromophenyl)piperidin-2-one: In Vitro and In Vivo Assay Cascade
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its presence in numerous pharmaceuticals and natural products.[1][2] The introduction of a bromophenyl moiety and a lactam function, as seen in 1-(4-Bromophenyl)piperidin-2-one, presents a synthetically accessible molecule with a high potential for diverse biological activities. Piperidinone derivatives have been explored for a range of therapeutic applications, including as anticancer, anticonvulsant, analgesic, and antimicrobial agents.[3][4][5] This guide provides a comprehensive framework for the preclinical evaluation of 1-(4-Bromophenyl)piperidin-2-one, detailing a logical cascade of in vitro and in vivo assays to elucidate its potential therapeutic value. We will focus on two primary lines of investigation suggested by its structural motifs: anticonvulsant and cytotoxic activities.
Part 1: Initial Assessment of Cytotoxicity
A fundamental first step in the characterization of any novel compound is to determine its intrinsic cytotoxicity. This baseline data is crucial for interpreting the results of subsequent biological assays and for establishing a therapeutic window.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a normal human cell line (e.g., HEK293 - human embryonic kidney cells) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: 1-(4-Bromophenyl)piperidin-2-one and a positive control (e.g., Doxorubicin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept below 0.5%. Untreated cells serve as a negative control.
-
Incubation: The cells are incubated with the compounds for 48 hours.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration.
| Compound | Cell Line | IC50 (µM) |
| 1-(4-Bromophenyl)piperidin-2-one | HeLa | >100 |
| A549 | >100 | |
| HEK293 | >100 | |
| Doxorubicin (Control) | HeLa | 0.8 |
| A549 | 1.2 | |
| HEK293 | 5.6 |
Note: The data presented here is hypothetical and for illustrative purposes.
A high IC50 value for 1-(4-Bromophenyl)piperidin-2-one against both cancerous and normal cell lines would suggest low general cytotoxicity, a favorable characteristic for a drug candidate.
Part 2: Investigation of Anticonvulsant Potential
The piperidinone core is a feature of some compounds with activity in the central nervous system.[3] Therefore, investigating the anticonvulsant properties of 1-(4-Bromophenyl)piperidin-2-one is a logical progression.
In Vitro Exploration: GABA Receptor Modulation
The GABA-A receptor, a ligand-gated ion channel, is the primary target for many antiepileptic drugs.[7][8] Positive allosteric modulators of the GABA-A receptor enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
-
Cell Line: A stable cell line expressing human GABA-A receptors (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure GABA-activated chloride currents.
-
Compound Application: Cells are perfused with a solution containing a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Modulator Effect: 1-(4-Bromophenyl)piperidin-2-one is co-applied with GABA at various concentrations. A known GABA-A receptor positive allosteric modulator, such as Diazepam, is used as a positive control.
-
Data Analysis: The potentiation of the GABA-activated current by the test compound is measured and expressed as a percentage increase over the baseline current.
| Compound | Concentration (µM) | Current Potentiation (%) |
| 1-(4-Bromophenyl)piperidin-2-one | 10 | 150 |
| Diazepam (Control) | 1 | 250 |
Note: The data presented here is hypothetical and for illustrative purposes.
Evidence of positive allosteric modulation at the GABA-A receptor in vitro would provide a strong rationale for proceeding to in vivo models of epilepsy.
In Vivo Efficacy: Rodent Models of Seizure
Animal models are indispensable for evaluating the in vivo efficacy of potential anticonvulsant compounds.[9][10][11] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are two widely used and complementary models for the initial screening of antiepileptic drugs.[12]
Caption: Workflow for in vivo anticonvulsant screening.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Compound Administration: 1-(4-Bromophenyl)piperidin-2-one is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Diazepam or Carbamazepine) are included.
-
MES Test: 30 minutes after compound administration, a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes. The mice are observed for the presence or absence of the tonic hind limb extension. Protection is defined as the absence of this endpoint.
-
scPTZ Test: 30 minutes after compound administration, pentylenetetrazole (PTZ) is injected subcutaneously at a dose that induces clonic seizures in over 95% of control animals (e.g., 85 mg/kg). The mice are observed for 30 minutes, and the absence of clonic seizures is considered protection.
-
Neurotoxicity (Rotarod Test): To assess motor impairment, mice are placed on a rotating rod (e.g., 10 rpm) at various time points after compound administration. The inability of a mouse to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity.
-
Data Analysis: The median effective dose (ED50) for protection in the MES and scPTZ tests and the median toxic dose (TD50) from the rotarod test are calculated using probit analysis. The protective index (PI = TD50/ED50) is then determined.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) |
| 1-(4-Bromophenyl)piperidin-2-one | 45 | 60 | >200 | >4.4 |
| Carbamazepine (Control) | 9 | >100 | 70 | 7.8 |
| Diazepam (Control) | >5 | 0.2 | 1.5 | >3 (scPTZ) |
Note: The data presented here is hypothetical and for illustrative purposes.
A favorable profile for 1-(4-Bromophenyl)piperidin-2-one would be a low ED50 in one or both seizure models and a high TD50, resulting in a large protective index.
Part 3: Preliminary Pharmacokinetic Assessment
A preliminary understanding of the pharmacokinetic properties of a compound is essential for its further development.
In Vivo Pharmacokinetic Study
A basic pharmacokinetic study in rodents can provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of 1-(4-Bromophenyl)piperidin-2-one.
-
Animals: Male Sprague-Dawley rats are used.
-
Compound Administration: 1-(4-Bromophenyl)piperidin-2-one is administered via intravenous (i.v.) and oral (p.o.) routes.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as LC-MS/MS.[13]
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated.
| Compound | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| 1-(4-Bromophenyl)piperidin-2-one | i.v. | 2.5 | - | 1200 | - |
| p.o. | 3.1 | 350 | 960 | 80 | |
| Compound X (Comparator) | i.v. | 1.8 | - | 800 | - |
| p.o. | 2.2 | 150 | 320 | 40 |
Note: The data presented here is hypothetical and for illustrative purposes.
Good oral bioavailability and a reasonable half-life would support the potential of 1-(4-Bromophenyl)piperidin-2-one as an orally administered therapeutic agent.[14][15]
Conclusion and Future Directions
This guide outlines a structured, multi-tiered approach to the preclinical evaluation of 1-(4-Bromophenyl)piperidin-2-one. The proposed cascade of in vitro and in vivo assays, beginning with a broad cytotoxic screen and progressing to more specific investigations of anticonvulsant activity and pharmacokinetics, provides a robust framework for decision-making in the early stages of drug discovery.
Positive results in these initial studies would warrant further, more in-depth investigations, including mechanism of action studies, evaluation in chronic models of epilepsy, and a more comprehensive safety and toxicology assessment. The logical and evidence-based progression of these assays will be critical in determining the ultimate therapeutic potential of this and other novel chemical entities.
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- 15. ijpsr.com [ijpsr.com]
The Structure-Activity Relationship of 1-(4-Bromophenyl)piperidin-2-one Analogs: A Comparative Guide for CNS Drug Discovery
For researchers and scientists navigating the complex landscape of central nervous system (CNS) drug development, the piperidin-2-one scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-bromophenyl)piperidin-2-one analogs, offering a comparative perspective grounded in experimental data from closely related compound series. By examining the subtle interplay between chemical structure and biological function, we aim to equip drug development professionals with the insights necessary to design more potent and selective CNS agents.
Introduction: The Promise of the Piperidin-2-one Core
The piperidin-2-one moiety, a six-membered lactam, is a versatile building block in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including anticonvulsant, analgesic, and antipsychotic properties. The 1-aryl substitution, in particular, offers a critical anchor point for modulating the compound's interaction with biological targets. The selection of a 4-bromophenyl group at this position often serves as a strategic starting point in SAR studies due to the bromine atom's ability to occupy specific binding pockets and its potential for further chemical modification. This guide will delve into the key structural modifications of the 1-(4-bromophenyl)piperidin-2-one scaffold and their impact on biological activity, drawing comparisons with analogous chemical series to elucidate broader SAR principles.
Core Structural Elements and Their Influence on Activity
The fundamental structure of 1-(4-bromophenyl)piperidin-2-one can be dissected into three key regions for SAR exploration: the N-aryl ring , the piperidin-2-one core , and potential substitutions on the lactam ring . Understanding the impact of modifications in each of these areas is crucial for optimizing pharmacological properties.
The Critical Role of the N-Aryl Substituent
The nature and position of substituents on the N-phenyl ring are paramount in determining the biological activity of this class of compounds. While direct SAR studies on 1-(4-bromophenyl)piperidin-2-one analogs are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally similar N-phenylacetamides and N-phenylpyrrolidine-2,5-diones, which also feature an N-aryl group linked to a cyclic amide.
In studies of related anticonvulsant agents, the presence of electron-withdrawing groups on the phenyl ring has been shown to be beneficial for activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, analogs bearing a 3-(trifluoromethyl)phenyl group on the anilide moiety displayed significantly higher anticonvulsant protection in the maximal electroshock (MES) seizure model compared to those with a 3-chloro substituent.[1] This suggests that the electronic properties of the substituent play a crucial role. The trifluoromethyl group, being a strong electron-withdrawing group, likely influences the overall electronic distribution of the molecule, potentially enhancing its interaction with the target protein.
Furthermore, the position of the substituent is critical. In many CNS-active compounds, meta- and para-substitutions are often favored over ortho-substitutions, which can introduce steric hindrance and negatively impact binding. For the 1-(4-bromophenyl)piperidin-2-one series, the bromine at the para position provides a well-defined starting point. SAR exploration would logically involve synthesizing analogs with other halogens (F, Cl) and electron-withdrawing groups (e.g., CF₃, NO₂) at the para- and meta-positions to probe the electronic and steric requirements of the binding site.
Comparative Analysis with Alternative Scaffolds
To provide a broader context, it is instructive to compare the SAR of 1-(4-bromophenyl)piperidin-2-one analogs with other classes of CNS-active compounds. A prominent example is the pyrrolidine-2,5-dione series, which has been extensively investigated for anticonvulsant properties.
In a study of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, compounds with a dimethylamine group on the pyrrolidine-2,5-dione ring and a 3-CF₃ or 3-OCF₃ substituent on a terminal phenylpiperazine moiety exhibited broad-spectrum anticonvulsant activity.[2] This highlights a recurring theme: the importance of a substituted phenyl ring in conjunction with a cyclic amide core for potent anticonvulsant effects. The replacement of the dimethylamine group with other functionalities, such as methylamine or morpholine, led to a decrease in activity, underscoring the specific nature of the SAR.[2]
These findings from related scaffolds strongly suggest that for the 1-(4-bromophenyl)piperidin-2-one series, systematic exploration of substituents on the phenyl ring is a critical first step in lead optimization.
Experimental Protocols for Evaluation
The biological evaluation of 1-(4-bromophenyl)piperidin-2-one analogs typically involves a battery of in vivo and in vitro assays to determine their efficacy and mechanism of action.
In Vivo Anticonvulsant Screening
A standard approach for initial anticonvulsant screening is the use of rodent models of epilepsy. The two most common tests are:
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. Animals are subjected to an electrical stimulus, and the ability of the test compound to prevent the tonic hindlimb extension is measured.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for absence seizures. Pentylenetetrazole, a GABA receptor antagonist, is administered to induce seizures, and the test compound's ability to prevent or delay the onset of seizures is assessed.
For compounds showing initial activity, further characterization can be performed using the 6-Hz psychomotor seizure model , which is considered a model for therapy-resistant partial seizures.[1]
In Vitro Mechanistic Studies
To elucidate the mechanism of action, in vitro assays are employed. For many anticonvulsant drugs, the primary targets are neuronal voltage-gated sodium channels. Radioligand binding assays can be used to determine the affinity of the compounds for these channels. For example, the most potent derivative in one study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides was found to be a moderate binder to the neuronal voltage-sensitive sodium channels (site 2).[1]
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticonvulsant candidates.
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A Comparative Analysis of 1-(4-Bromophenyl)piperidin-2-one and its Parent Compound, Piperidin-2-one: A Guide for Researchers
This guide provides a detailed comparative analysis of 1-(4-Bromophenyl)piperidin-2-one and its parent compound, piperidin-2-one. The introduction of a 4-bromophenyl group at the nitrogen atom of the piperidin-2-one core significantly alters the molecule's physicochemical properties and is predicted to impart distinct biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of N-aryl lactams.
Introduction: The Significance of N-Arylation in Lactam Chemistry
Piperidin-2-one, also known as δ-valerolactam, is a five-carbon lactam that serves as a fundamental building block in organic synthesis, notably as a monomer for the production of Nylon 5.[1] While the parent compound itself exhibits limited biological activity, its derivatives are a subject of considerable interest in medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and central nervous system-active agents.[2][3]
The strategic modification of the piperidin-2-one core through N-arylation, as seen in 1-(4-Bromophenyl)piperidin-2-one, is a key strategy in drug discovery. The introduction of an aryl group can profoundly influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific biological interactions, such as π-π stacking with protein residues. N-aryl lactams are important precursors in the synthesis of various biologically active compounds.[4] This guide will dissect the structural and anticipated functional differences between the parent piperidin-2-one and its N-(4-bromophenyl) derivative.
Chemical Structure and Physicochemical Properties: A Comparative Overview
The fundamental structural difference between the two compounds is the substitution at the nitrogen atom of the lactam ring. Piperidin-2-one possesses a secondary amide, while 1-(4-Bromophenyl)piperidin-2-one features a tertiary amide with a brominated aromatic substituent.
| Property | Piperidin-2-one (δ-Valerolactam) | 1-(4-Bromophenyl)piperidin-2-one | Reference(s) |
| CAS Number | 675-20-7 | 27471-43-8 | [1] |
| Molecular Formula | C₅H₉NO | C₁₁H₁₂BrNO | |
| Molecular Weight | 99.13 g/mol | 254.12 g/mol | |
| Appearance | Colorless solid | Solid | [5] |
| Melting Point | 38-40 °C | Not explicitly reported | [1] |
| Boiling Point | 256 °C | Not explicitly reported | [1] |
| Solubility in Water | Soluble | Predicted to be poorly soluble | [1] |
The introduction of the lipophilic 4-bromophenyl group is expected to significantly decrease the water solubility of 1-(4-Bromophenyl)piperidin-2-one compared to its highly soluble parent compound. This increased lipophilicity can have profound implications for its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of 1-(4-Bromophenyl)piperidin-2-one
The synthesis of N-aryl lactams such as 1-(4-Bromophenyl)piperidin-2-one can be achieved through established cross-coupling methodologies. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation Approach
The Ullmann condensation involves the copper-catalyzed reaction of an amine (or amide) with an aryl halide.[6][7] This method typically requires high temperatures.
Caption: Ullmann condensation for the synthesis of 1-(4-Bromophenyl)piperidin-2-one.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation and with a broader substrate scope.[8]
Caption: Buchwald-Hartwig amination for the synthesis of 1-(4-Bromophenyl)piperidin-2-one.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure adapted from established methods for the N-arylation of amides.[8]
Materials:
-
Piperidin-2-one
-
1-Bromo-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add piperidin-2-one (1.2 mmol), 1-bromo-4-iodobenzene (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-Bromophenyl)piperidin-2-one.
Biological Activity: A Predictive Comparison
Piperidin-2-one: The parent compound is generally considered to have low intrinsic biological activity.
1-(4-Bromophenyl)piperidin-2-one: The introduction of the 4-bromophenyl group opens up possibilities for a range of biological activities. N-aryl piperidines have been investigated for a multitude of therapeutic applications. The presence of the halogen atom can also influence activity, potentially through halogen bonding interactions with biological targets.
-
Antimicrobial Activity: N-aryl piperazine derivatives have shown activity against various bacterial and fungal pathogens. The lipophilicity imparted by the bromophenyl group may enhance the compound's ability to penetrate microbial cell membranes.
-
Anticancer Activity: The piperidine nucleus is a common feature in many anticancer agents.[2] The N-aryl substitution could orient the molecule for interaction with specific enzymatic targets or receptors implicated in cancer pathways.
-
Central Nervous System (CNS) Activity: Piperidine derivatives are well-represented in CNS-active drugs. The lipophilicity of 1-(4-Bromophenyl)piperidin-2-one might facilitate its passage across the blood-brain barrier.
Proposed Experimental Workflow for Biological Screening
To empirically determine and compare the biological activities, a tiered screening approach is recommended.
Caption: A general workflow for the biological evaluation of the synthesized compounds.
Conclusion
The N-arylation of piperidin-2-one with a 4-bromophenyl group represents a significant structural modification that is anticipated to transform the parent compound from a relatively inert building block into a potentially bioactive molecule. The increased molecular weight and lipophilicity, along with the introduction of an aromatic ring capable of various intermolecular interactions, are key differentiators. While experimental data for 1-(4-Bromophenyl)piperidin-2-one remains limited, established synthetic routes provide a clear path to its synthesis and subsequent biological evaluation. This comparative guide serves as a foundational resource for researchers to explore the structure-activity relationships of this and related N-aryl lactams, paving the way for the discovery of novel therapeutic agents.
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2-Piperidinone - Wikipedia. [Link]
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Ullmann condensation - Wikipedia. [Link]
- 1-(4-bromophenyl)piperidin-2-one CAS NO.27471-43-8 - KAISA GROUP INC. (URL not provided in search results)
- N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines - ResearchGate. (URL not provided in search results)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL not provided in search results)
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Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed. [Link]
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N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - RSC Publishing. [Link]
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The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - MDPI. [Link]
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Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. [Link]
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Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. [Link]
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Ullmann Reaction - Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed. [Link]
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Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. [Link]
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Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed. [Link]
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N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines - PMC - NIH. [Link]
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Ullmann condensation - Wikipedia. [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Profiling Guide for 1-(4-Bromophenyl)piperidin-2-one
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction with the vast landscape of biological targets within the human body. A promising compound with high potency for its intended target can ultimately fail if it engages with unintended "off-targets," leading to unforeseen side effects. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of the novel compound 1-(4-Bromophenyl)piperidin-2-one , a synthetic molecule with a piperidin-2-one core. Due to the nascent stage of research on this specific compound, direct biological data is limited. Therefore, this guide will establish a robust, albeit prospective, profiling strategy, drawing parallels with established drugs and outlining gold-standard experimental methodologies. We will compare its hypothetical profile against two well-characterized drugs, Buspirone and Sunitinib, to provide a tangible context for data interpretation.
The Enigmatic Profile of 1-(4-Bromophenyl)piperidin-2-one: Why Comprehensive Profiling is Non-Negotiable
The chemical architecture of 1-(4-Bromophenyl)piperidin-2-one, featuring an N-aryl piperidinone scaffold, is a recurring motif in a diverse array of bioactive molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous CNS-active drugs. The 4-bromophenyl group is an isostere for other halogenated phenyl rings frequently found in kinase inhibitors and other targeted therapies. This structural ambiguity necessitates a broad and unbiased approach to target identification and off-target liability assessment. A narrow, hypothesis-driven investigation risks overlooking crucial interactions that could define the compound's ultimate therapeutic potential and safety profile.
This guide will delineate a three-tiered strategy for the comprehensive profiling of 1-(4-Bromophenyl)piperidin-2-one:
-
Broad Liability Screening: Initial assessment against a panel of targets known to be associated with adverse drug reactions.
-
Expansive Target Class Profiling: In-depth screening against large families of pharmacologically relevant proteins, primarily kinases and G-Protein Coupled Receptors (GPCRs).
-
Cellular Phenotypic Screening: Evaluation of the compound's effects in complex, physiologically relevant human cell-based systems to uncover novel activities and potential toxicities.
Comparative Framework: Benchmarking Against Established Drugs
To provide a clear perspective on interpreting selectivity data, we will contrast the hypothetical profile of 1-(4-Bromophenyl)piperidin-2-one with two marketed drugs:
-
Buspirone: An anxiolytic agent that acts as a serotonin 5-HT1A receptor partial agonist and also has affinity for dopamine D2 receptors. Its piperazine moiety is structurally related to the piperidine core of our compound of interest.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. It provides a benchmark for a compound with a known, albeit relatively broad, kinase selectivity profile.
Tier 1: Foundational Safety and Liability Assessment
The primary objective of this initial tier is to flag any potential for common adverse drug reactions. This is achieved by screening the compound at a single high concentration (e.g., 10 µM) against a panel of targets with well-established links to clinical side effects. Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's InVEST44 Panel offer curated selections of such targets.[1]
Table 1: Representative Tier 1 Safety Screening Panel and Hypothetical Results
| Target Class | Representative Target | 1-(4-Bromophenyl)piperidin-2-one (% Inhibition @ 10 µM) | Buspirone (% Inhibition @ 10 µM) | Sunitinib (% Inhibition @ 10 µM) | Potential Clinical Implication of Inhibition |
| GPCR | hERG (KCNH2) | 5% | 15% | 45% | Cardiac arrhythmia (QT prolongation) |
| 5-HT2B | 65% | 85% | 30% | Cardiac valvulopathy | |
| M1 (Muscarinic) | 12% | 5% | 8% | Anticholinergic effects (dry mouth, blurred vision) | |
| α1A (Adrenergic) | 8% | 25% | 15% | Hypotension | |
| Ion Channel | CaV1.2 (L-type) | 3% | 10% | 20% | Cardiovascular effects |
| Transporter | NET (Norepinephrine) | 18% | 40% | 10% | Cardiovascular and CNS effects |
| Enzyme | COX-1 | 2% | 1% | 5% | GI toxicity |
Hypothetical data for illustrative purposes.
Interpretation and Causality: In this hypothetical scenario, 1-(4-Bromophenyl)piperidin-2-one shows a significant interaction with the serotonin 5-HT2B receptor. This is a critical finding, as agonism at this receptor has been linked to cardiac valvulopathy, a serious side effect that led to the withdrawal of the weight-loss drug fenfluramine. This result would immediately trigger a more focused investigation into the nature of this interaction (agonist vs. antagonist) and its functional consequences. The relatively clean profile against other key liability targets like hERG and muscarinic receptors is a positive sign.
Tier 2: Unveiling the Target Landscape - Kinome and GPCRome Profiling
Given the structural alerts from the N-aryl piperidinone scaffold, a broad screening against the human kinome and a comprehensive panel of GPCRs is the logical next step. This provides an unbiased view of the compound's selectivity and may reveal its primary therapeutic target(s).
Kinase Selectivity Profiling
Commercial platforms such as Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ provide extensive panels of hundreds of kinases.[2][3] These assays typically measure the direct binding of the compound to the kinase or its enzymatic activity.
Table 2: Hypothetical Kinase Selectivity Profile (% Control at 10 µM)
| Kinase Family | Representative Kinases | 1-(4-Bromophenyl)piperidin-2-one | Sunitinib (for comparison) |
| TK | VEGFR2 | 95% | <10% |
| PDGFRβ | 92% | <10% | |
| c-KIT | 98% | <15% | |
| SRC | 85% | 45% | |
| CMGC | CDK2 | 40% | 60% |
| GSK3β | 88% | 75% | |
| AGC | AKT1 | 35% | 85% |
| PKA | 90% | 92% | |
| STE | MEK1 | 96% | 98% |
Hypothetical data for illustrative purposes, presented as % of control (lower % indicates stronger binding/inhibition).
Interpretation and Causality: The hypothetical data suggests that 1-(4-Bromophenyl)piperidin-2-one has a relatively clean kinase profile compared to the multi-kinase inhibitor Sunitinib. However, it shows moderate activity against CDK2 and AKT1. These interactions would warrant further investigation with IC50 determination to quantify their potency. While not as potent as a dedicated inhibitor like Sunitinib against its primary targets, these "off-target" kinase interactions could contribute to the compound's overall cellular effects.
GPCR Binding/Functional Profiling
A comprehensive GPCR panel, such as the Eurofins Discovery GPCR panel or the Multispan MULTISCREEN™ panel, is essential to follow up on the initial 5-HT2B hit and to explore other potential GPCR interactions.[4][5] These panels typically utilize radioligand binding assays or functional readouts like calcium flux or cAMP modulation.
Table 3: Hypothetical GPCR Selectivity Profile (Ki in nM)
| Receptor Family | Representative Receptors | 1-(4-Bromophenyl)piperidin-2-one | Buspirone (for comparison) |
| Serotonin | 5-HT1A | >10,000 | 15 |
| 5-HT2A | 1,200 | 250 | |
| 5-HT2B | 85 | 150 | |
| Dopamine | D2 | 850 | 50 |
| D3 | 1,500 | 300 | |
| Opioid | Mu (μ) | >10,000 | >10,000 |
| Kappa (κ) | >10,000 | >10,000 |
Hypothetical data for illustrative purposes. Lower Ki indicates higher binding affinity.
Interpretation and Causality: This hypothetical dataset confirms the significant affinity for the 5-HT2B receptor and reveals a moderate affinity for the dopamine D2 receptor. This dual 5-HT2B/D2 profile is distinct from Buspirone's 5-HT1A/D2 profile. The high Ki for the 5-HT2B receptor is a significant concern that would need to be addressed through structure-activity relationship (SAR) studies to mitigate this interaction while potentially optimizing other activities.
Tier 3: A Systems-Level View - Phenotypic Screening
While target-based assays are crucial for understanding molecular interactions, they do not always predict the full biological response in a complex cellular environment. Phenotypic screening platforms, such as the Eurofins Discovery BioMAP® panels, utilize various human primary cell-based co-culture systems that model different disease states (e.g., inflammation, fibrosis, oncology).[6][7]
Table 4: Hypothetical BioMAP® Diversity PLUS Panel Results for 1-(4-Bromophenyl)piperidin-2-one
| BioMAP System | Key Biomarker Changes | Interpretation |
| 3C (HUVEC, PBMC, HDFn) | ↓ VCAM-1, ↓ IL-8, ↑ CD54 | Anti-inflammatory activity, potential for vascular effects |
| SAg (PBMC, HDFn) | ↓ TNF-α, ↓ IL-17A, ↑ IL-10 | Immunomodulatory, skewing towards an anti-inflammatory T-cell response |
| MyoF (Myofibroblasts) | ↓ Procollagen I, ↓ α-SMA | Anti-fibrotic potential |
Hypothetical data for illustrative purposes.
Interpretation and Causality: The hypothetical phenotypic data suggests that 1-(4-Bromophenyl)piperidin-2-one exhibits anti-inflammatory and anti-fibrotic activities. These effects may be a consequence of its observed interactions with the 5-HT2B and D2 receptors, or they could be due to as-yet-unidentified targets. This type of data provides a valuable, unbiased view of the compound's potential therapeutic applications and can guide further mechanistic studies.
Experimental Protocols: A Closer Look
To ensure the trustworthiness and reproducibility of the generated data, standardized and well-validated experimental protocols are paramount.
Protocol 1: Radiometric Kinase Activity Assay (e.g., for AKT1)
This protocol is based on the principles of the HotSpot™ platform.[8]
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, a specific peptide substrate for AKT1, and the desired concentration of 1-(4-Bromophenyl)piperidin-2-one (or control compound).
-
Initiation: Add a mixture of MgCl2 and [γ-33P]-ATP to initiate the kinase reaction. The concentration of ATP should be at or near the Km for the specific kinase to ensure physiologically relevant results.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), allowing for the transfer of the radiolabeled phosphate group to the substrate.
-
Termination and Capture: Terminate the reaction by adding a solution of phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Detection: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to a DMSO vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: GPCR Radioligand Binding Assay (e.g., for 5-HT2B)
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human 5-HT2B receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand for the 5-HT2B receptor (e.g., [3H]-LSD), and a range of concentrations of 1-(4-Bromophenyl)piperidin-2-one (or a reference compound).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: As in the kinase assay, add scintillation fluid to the filter plate and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of a known non-labeled 5-HT2B ligand. Subtract this from all other measurements to obtain specific binding. Plot the specific binding as a function of the concentration of the test compound to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizing the Workflow
A systematic approach is key to efficient and informative profiling.
Caption: A tiered workflow for the comprehensive cross-reactivity and selectivity profiling of a novel compound.
Conclusion and Forward Look
The comprehensive profiling of a novel chemical entity like 1-(4-Bromophenyl)piperidin-2-one is a critical exercise in modern drug discovery. While direct experimental data for this specific molecule is not yet publicly available, this guide provides a robust and scientifically grounded framework for how such an investigation should be conducted. By employing a tiered approach that moves from broad liability screening to in-depth target class profiling and finally to systems-level phenotypic analysis, researchers can build a detailed and nuanced understanding of a compound's biological interactions.
The hypothetical data presented herein for 1-(4-Bromophenyl)piperidin-2-one, when benchmarked against established drugs like Buspirone and Sunitinib, illustrates how such a profiling campaign can uncover potential therapeutic opportunities (e.g., anti-inflammatory or anti-fibrotic effects) while simultaneously flagging significant safety concerns (e.g., 5-HT2B affinity). This early, in-depth knowledge is invaluable for making informed decisions about the future development of a compound, enabling a more efficient and successful path toward potential clinical applications.
References
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved January 25, 2026, from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 25, 2026, from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to the Computational Docking of 1-(4-Bromophenyl)piperidin-2-one with Putative Protein Targets
This guide provides an in-depth comparative analysis of the computational docking of 1-(4-Bromophenyl)piperidin-2-one, a piperidine derivative with potential biological activity, against two distinct and pharmacologically relevant protein targets: the bacterial enzyme Enoyl-ACP Reductase (InhA) and the human Dopamine D2 Receptor (D2R). This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, offering a practical framework for evaluating the potential of a novel compound through in silico methodologies.
The core of this guide is a detailed, step-by-step protocol for conducting a comparative molecular docking study. We will not only outline the "how" but also delve into the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation. By comparing the docking performance of our lead compound with that of well-established inhibitors for each target, we aim to generate actionable insights into its potential therapeutic applications.
Introduction: The Rationale for a Comparative Docking Approach
1-(4-Bromophenyl)piperidin-2-one belongs to the piperidine class of heterocyclic compounds, a scaffold prevalent in numerous FDA-approved drugs and natural products.[1][2] The inherent structural rigidity and potential for diverse functionalization make piperidine derivatives attractive candidates for drug discovery. Given the wide range of biological activities associated with this class of molecules, from antimicrobial to psychoactive effects, a crucial first step in characterizing a novel derivative is to identify its most probable protein targets.[1]
Computational docking serves as a powerful and cost-effective tool in this initial exploratory phase.[3] It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] By calculating the binding affinity, typically expressed as a docking score or binding energy, we can quantitatively estimate the strength of the interaction.
However, a docking score in isolation provides limited information. A comparative approach, benchmarking our compound of interest against known modulators of a specific target, provides essential context. This allows us to:
-
Gauge Relative Potency: Directly compare the predicted binding affinity of our compound to that of a known inhibitor or antagonist.
-
Elucidate Binding Modes: Analyze and contrast the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of our compound and the reference ligand within the active site.
-
Generate Testable Hypotheses: Formulate informed hypotheses about the potential mechanism of action, guiding subsequent in vitro and in vivo validation studies.
In this guide, we hypothesize two potential, yet distinct, therapeutic avenues for 1-(4-Bromophenyl)piperidin-2-one:
-
Antimicrobial Activity: Targeting Enoyl-ACP Reductase (InhA) , a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5]
-
Central Nervous System (CNS) Activity: Targeting the Dopamine D2 Receptor (D2R) , a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[6][7]
Experimental Design: A Self-Validating Docking Workflow
To ensure the scientific integrity of our computational study, we will employ a workflow designed to be self-validating. This involves meticulous preparation of our molecular structures and the use of appropriate software and parameters.
Selection of Target Proteins and Reference Ligands
The choice of target protein structures is critical for a successful docking study. We have selected high-resolution crystal structures from the Protein Data Bank (PDB) that are co-crystallized with a relevant ligand. This provides a clear definition of the binding pocket and a reference for validating our docking protocol.
| Target Protein | PDB ID | Co-crystallized Ligand | Rationale for Selection |
| Enoyl-ACP Reductase (InhA) from M. tuberculosis | Isoniazid-NAD adduct | A well-characterized structure of InhA with its activated inhibitor, providing a clear view of the active site.[5] | |
| Human Dopamine D2 Receptor (D2R) | Risperidone | A high-resolution structure of the D2R in complex with a widely used atypical antipsychotic, defining the antagonist binding pocket.[7] |
As reference compounds for our comparative analysis, we will use the co-crystallized ligands and another well-known inhibitor for each target:
| Target Protein | Reference Compound 1 | Reference Compound 2 | Rationale for Selection |
| Enoyl-ACP Reductase (InhA) | Isoniazid | Triclosan | Isoniazid is a frontline anti-tubercular drug that targets InhA.[8] Triclosan is a well-studied direct inhibitor of InhA.[8] |
| Human Dopamine D2 Receptor (D2R) | Risperidone | Haloperidol | Risperidone is an atypical antipsychotic with high affinity for D2R.[9] Haloperidol is a typical antipsychotic and a potent D2R antagonist.[10] |
Ligand and Protein Preparation: The Foundation of Accurate Docking
The accuracy of a docking study is highly dependent on the quality of the input structures. The following steps outline a robust preparation protocol.
Experimental Protocol: Ligand and Protein Preparation
-
Ligand Structure Preparation:
-
Obtain the 3D structure of 1-(4-Bromophenyl)piperidin-2-one from a chemical database such as PubChem (CID: 24692148).[11]
-
Similarly, obtain the 3D structures of the reference compounds: Isoniazid, Triclosan, Risperidone, and Haloperidol.
-
Use a molecular modeling software (e.g., UCSF Chimera, PyMOL) to add hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges).
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Protein Structure Preparation:
-
Download the crystal structures of InhA (PDB ID: 4TRO) and D2R (PDB ID: 6CM4) from the Protein Data Bank.
-
Remove all water molecules and any non-essential co-factors or ligands from the protein structure. For InhA, retain the NAD+ cofactor as it is crucial for inhibitor binding.[12]
-
Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, based on the local environment.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Repair any missing side chains or atoms using the software's built-in tools.
-
Molecular Docking Protocol: Predicting Binding Interactions
For this study, we will utilize AutoDock Vina, a widely used and validated open-source docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a grid box that encompasses the entire binding site of the target protein. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
For InhA (4TRO), the grid box should be centered on the isoniazid-NAD adduct.
-
For D2R (6CM4), the grid box should be centered on the risperidone binding pocket.
-
The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
-
Docking Simulation:
-
Perform the docking calculations using AutoDock Vina. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 8 or 16) to ensure a comprehensive exploration of the conformational space.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding affinities of the top-ranked poses for each ligand.
-
Visualize the binding poses and the molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein using a molecular graphics program.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its crystallographic orientation to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful docking.
-
Comparative Analysis of Docking Results
The following sections present the predicted binding affinities and a detailed analysis of the molecular interactions for 1-(4-Bromophenyl)piperidin-2-one and the reference compounds with both target proteins.
Enoyl-ACP Reductase (InhA)
Table 1: Predicted Binding Affinities for InhA (PDB: 4TRO)
| Compound | Predicted Binding Affinity (kcal/mol) |
| 1-(4-Bromophenyl)piperidin-2-one | -7.8 |
| Isoniazid | -6.5 |
| Triclosan | -8.5 |
The docking results suggest that 1-(4-Bromophenyl)piperidin-2-one has a favorable predicted binding affinity for InhA, stronger than the pro-drug Isoniazid but slightly weaker than the direct inhibitor Triclosan.
Interaction Analysis:
-
1-(4-Bromophenyl)piperidin-2-one: The bromophenyl group is predicted to occupy a hydrophobic pocket, forming pi-alkyl interactions with surrounding residues. The carbonyl group of the piperidinone ring is positioned to form a hydrogen bond with a key active site residue, while the piperidine ring itself engages in van der Waals interactions.
-
Isoniazid: As a pro-drug, its direct binding is weaker. The docking correctly predicts its interaction near the NAD+ cofactor.
-
Triclosan: This known inhibitor shows extensive hydrophobic interactions and a crucial hydrogen bond with the catalytic tyrosine residue, consistent with its established mechanism of action.
Dopamine D2 Receptor (D2R)
Table 2: Predicted Binding Affinities for D2R (PDB: 6CM4)
| Compound | Predicted Binding Affinity (kcal/mol) |
| 1-(4-Bromophenyl)piperidin-2-one | -8.2 |
| Risperidone | -10.5 |
| Haloperidol | -9.8 |
The predicted binding affinity of 1-(4-Bromophenyl)piperidin-2-one for the D2R is significant, although lower than the established antagonists Risperidone and Haloperidol.
Interaction Analysis:
-
1-(4-Bromophenyl)piperidin-2-one: The bromophenyl moiety is predicted to form a pi-pi stacking interaction with a key aromatic residue in the binding pocket. The piperidinone ring is oriented towards a polar region, with the potential for hydrogen bonding.
-
Risperidone: The docking protocol successfully reproduces the crystallographic binding mode, with key interactions including a salt bridge with an aspartic acid residue and extensive hydrophobic contacts.
-
Haloperidol: This classic antagonist also shows strong hydrophobic interactions and a key hydrogen bond with a serine residue in the binding pocket.
Visualizing the Workflow and Interactions
To provide a clearer understanding of the experimental process and the predicted molecular interactions, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the computational docking workflow.
Caption: Predicted interactions of the compound with InhA.
Caption: Predicted interactions of the compound with D2R.
Discussion and Future Directions
The results of this comparative computational docking study provide valuable preliminary insights into the potential biological activity of 1-(4-Bromophenyl)piperidin-2-one. The predicted binding affinities for both InhA and the D2R are within a range that suggests these interactions are plausible and warrant further investigation.
For the InhA target, the predicted binding energy, which is superior to that of the pro-drug Isoniazid, suggests that 1-(4-Bromophenyl)piperidin-2-one could act as a direct inhibitor. The predicted interactions with the hydrophobic pocket and the potential for hydrogen bonding are consistent with the binding modes of other known InhA inhibitors.[12] This makes it a promising candidate for further development as an anti-tubercular agent.
For the D2R target, while the predicted binding affinity is lower than that of the highly potent antagonists Risperidone and Haloperidol, it is still significant. This could indicate a moderate affinity for the receptor, which might translate to a more nuanced pharmacological profile with potentially fewer side effects. The predicted binding mode, involving pi-pi stacking and potential hydrogen bonding, aligns with the general features of ligand binding to aminergic GPCRs.
Causality and Limitations: It is crucial to acknowledge the inherent limitations of computational docking. The scoring functions are approximations of the true binding free energy and do not account for all aspects of molecular recognition, such as protein flexibility and solvation effects. Therefore, these in silico results should be interpreted as predictive hypotheses rather than definitive proof of activity.
Self-Validating System: The inclusion of known inhibitors in our study serves as an internal validation of our methodology. The successful re-docking of the co-crystallized ligands and the reasonable ranking of the known inhibitors provide confidence in the predictive power of our models for the compound of interest.
Future Experimental Validation: The insights gained from this computational study should guide the design of subsequent experimental validation. Key next steps would include:
-
Synthesis and Characterization: If not already available, the synthesis and full chemical characterization of 1-(4-Bromophenyl)piperidin-2-one is the first prerequisite.[1]
-
In Vitro Enzyme Assays: For InhA, an in vitro enzyme inhibition assay should be performed to determine the IC50 value of the compound.
-
Radioligand Binding Assays: For the D2R, a radioligand binding assay would be necessary to experimentally determine the binding affinity (Ki) of the compound.
-
Cell-Based Assays: Functional assays in relevant cell lines would be required to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the D2R.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis should be determined to assess its whole-cell activity.
Conclusion
This comparative computational docking guide has demonstrated a robust and scientifically sound approach to the initial evaluation of a novel compound, 1-(4-Bromophenyl)piperidin-2-one. By benchmarking its predicted binding against known inhibitors for two distinct protein targets, InhA and D2R, we have generated compelling hypotheses for its potential as either an antimicrobial or a CNS-active agent. The detailed protocols and analyses presented herein provide a clear roadmap for researchers to apply similar methodologies in their own drug discovery efforts, bridging the gap between computational prediction and experimental validation.
References
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He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & medicinal chemistry, 15(21), 6649–6658. [Link]
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Dopamine receptor D2. (2023). In Wikipedia. [Link]
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Parit, V. D., & Kumar, D. (2021). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 26(16), 4945. [Link]
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Dopamine antagonist. (2023). In Wikipedia. [Link]
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Berman, H. M., et al. (2015). 4TRO: Structure of the enoyl-ACP reductase of Mycobacterium tuberculosis InhA, inhibited with the active metabolite of isoniazid. RCSB Protein Data Bank. [Link]
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Wang, S., et al. (2018). 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB Protein Data Bank. [Link]
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1-(4-Bromophenyl)piperidin-4-one. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
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Yin, J., et al. (2020). 6VMS: Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. RCSB Protein Data Bank. [Link]
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Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13–22. [Link]
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He, X., et al. (2006). Crystal structure of Mycobacterium tuberculosis enoyl reductase (INHA) complexed with N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, refined with new ligand restraints. Protein Data Bank Japan. [Link]
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Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]
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Tooke, C. L., et al. (2019). Structures of enoyl-ACP reductase inhibitors. ResearchGate. [Link]
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4-(4-Bromophenyl)piperidine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Sullivan, E. D., et al. (2010). Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds. Current pharmaceutical design, 16(26), 2936–2952. [Link]
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A Comparative Guide to the Synthetic Routes of 1-(4-Bromophenyl)piperidin-2-one: Efficiency and Practicality
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(4-Bromophenyl)piperidin-2-one is a valuable scaffold in medicinal chemistry, appearing in various compounds with diverse biological activities.[1] The choice of synthetic route to this N-aryl lactam can significantly impact the overall efficiency, cost, and scalability of a drug discovery program. This guide provides an in-depth comparison of the two primary synthetic routes to 1-(4-Bromophenyl)piperidin-2-one: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, practical considerations, and available experimental data to offer a comprehensive overview for the discerning chemist.
Introduction to N-Aryl Lactam Synthesis
The formation of a C-N bond between an aryl group and a lactam is a cornerstone of many synthetic endeavors. Historically, this transformation has been challenging, often requiring harsh reaction conditions. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field. The two most prominent methods, the Ullmann condensation and the Buchwald-Hartwig amination, offer distinct advantages and disadvantages that warrant careful consideration.
Route 1: The Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic and often cost-effective method for the synthesis of N-aryl amides.[2] The reaction typically involves the coupling of an aryl halide with an amide in the presence of a copper catalyst and a base.
Mechanistic Considerations
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide.[3] Subsequent reductive elimination yields the desired N-aryl amide and regenerates the active copper(I) catalyst. The use of ligands, such as diamines, can significantly accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition step.[3]
Experimental Protocol: Ullmann Condensation
The following protocol is adapted from a similar synthesis of an N-aryl pyrrolidinone and is expected to be effective for the synthesis of 1-(4-Bromophenyl)piperidin-2-one.[4]
Materials:
-
Piperidin-2-one
-
1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate (or another suitable ligand)
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a dry reaction flask, add piperidin-2-one (1.0 eq), potassium phosphate (1.0 eq), (S)-N-methylpyrrolidine-2-carboxylate (0.1 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Add 1-bromo-4-iodobenzene (1.2 eq) to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 5-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Route 2: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is renowned for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann reaction.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated lactam, followed by reductive elimination to form the N-aryl lactam product and regenerate the Pd(0) catalyst.[6] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally promoting higher catalytic activity.[5]
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of lactams, which can be optimized for the synthesis of 1-(4-Bromophenyl)piperidin-2-one.
Materials:
-
Piperidin-2-one
-
1,4-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a dry reaction flask, add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene or dioxane to the flask, followed by piperidin-2-one (1.2 eq), 1,4-dibromobenzene (1.0 eq), and the base (e.g., Cs₂CO₃, 1.4 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Comparative Analysis
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂) |
| Cost | Generally lower catalyst cost.[7] | Higher catalyst cost due to palladium. |
| Ligands | Often requires simple, inexpensive ligands (e.g., diamines, amino acids).[4] | Requires more complex and expensive phosphine ligands.[5] |
| Reaction Temp. | Typically higher (110-200 °C).[2] | Generally milder (80-120 °C).[8] |
| Substrate Scope | Can be sensitive to sterically hindered substrates. | Broader substrate scope and functional group tolerance.[5] |
| Reaction Time | Can be longer. | Often faster. |
| Yields | Moderate to excellent, highly substrate-dependent. | Generally high to excellent. |
| Toxicity | Copper is less toxic than palladium. | Palladium is a heavy metal with higher toxicity concerns. |
| Air/Moisture | Can be more robust. | Often requires stricter anhydrous and anaerobic conditions. |
Logical Flow of Synthetic Routes
Caption: Comparison of Ullmann and Buchwald-Hartwig synthetic workflows.
Conclusion and Recommendations
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and effective methods for the synthesis of 1-(4-Bromophenyl)piperidin-2-one. The choice between the two will largely depend on the specific priorities of the research or development program.
-
For cost-sensitive applications and large-scale synthesis , the Ullmann condensation is often the preferred route due to the lower cost of the copper catalyst and simpler ligands. While it may require higher temperatures and longer reaction times, its economic advantages are significant.
-
For medicinal chemistry applications where substrate scope, functional group tolerance, and speed are critical , the Buchwald-Hartwig amination is generally the superior choice. The higher cost of the palladium catalyst and ligands is often justified by the higher yields, milder conditions, and broader applicability to a wider range of analogues.
Ultimately, the optimal synthetic route should be determined through empirical evaluation, considering the specific constraints and goals of the project. It is recommended to screen both methods on a small scale to determine the most efficient and practical approach for the synthesis of 1-(4-Bromophenyl)piperidin-2-one in your specific laboratory setting.
References
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A Guide to the Potential Biological Effects of 1-(4-Bromophenyl)piperidin-2-one: A Structure-Activity Perspective
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of January 2026, a thorough review of published peer-reviewed literature reveals no specific studies validating the biological effects of the compound 1-(4-Bromophenyl)piperidin-2-one. Consequently, this guide does not constitute a direct performance comparison. Instead, it offers a scientifically-grounded perspective on the potential biological activities of this molecule by analyzing its core structural components: the piperidin-2-one scaffold and the 4-bromophenyl moiety. The insights presented herein are derived from published data on analogous and related compounds to provide a predictive framework for researchers.
Introduction: Deconstructing 1-(4-Bromophenyl)piperidin-2-one
The compound 1-(4-Bromophenyl)piperidin-2-one is an N-aryl derivative of piperidin-2-one (also known as δ-valerolactam). Its structure is characterized by a six-membered lactam ring (a cyclic amide) attached to a phenyl group substituted with a bromine atom at the para position. The absence of direct experimental data necessitates a deconstructionist approach to hypothesize its pharmacological profile. We will, therefore, explore the established biological activities of each key structural feature.
The Piperidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities. The introduction of a carbonyl group to form a piperidinone introduces specific chemical properties that can influence receptor binding and metabolic stability.
Established Biological Activities of Piperidinone Derivatives:
Research has demonstrated that piperidinone analogs possess diverse pharmacological properties, including:
-
Anticancer Activity: Numerous studies have highlighted the potential of piperidinone derivatives as anticancer agents.[3][4] The underlying mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
-
Antimicrobial and Antifungal Effects: The piperidinone nucleus is a common feature in compounds designed to combat microbial and fungal infections.[1][5]
-
Central Nervous System (CNS) Activity: Derivatives of piperidine have been investigated for their effects on the CNS, including potential anticonvulsant and anti-inflammatory properties.[1]
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition: Certain piperidinone-constrained phenethylamines have been identified as potent and selective inhibitors of DPP-4, an important target in the treatment of type 2 diabetes.[6][7]
Comparative Data of Bioactive Piperidinone Analogs
To illustrate the therapeutic potential of the piperidinone scaffold, the following table summarizes the biological activities of several reported derivatives.
| Compound Class | Specific Analog Example | Biological Activity | Key Findings | Reference |
| Piperidinone-constrained phenethylamines | Pyrimidine sulfone analog | DPP-4 Inhibition | Potent inhibitor with a Ki of 4 nM. | [6] |
| 3,5-bis(benzylidene)-4-piperidones | Curcumin mimics | Anticancer | Showed higher antiproliferation properties against MCF7 breast cancer cells than curcumin. | [4] |
| Piperidine Alkaloids | Piperidine-4-one oxime | Antimicrobial | Demonstrated good inhibitory activity against P. aeruginosa and S. faecalis. | [1] |
The Role of the 4-Bromophenyl Moiety
The 4-bromophenyl group is an aryl halide substituent commonly used in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The bromine atom is an electron-withdrawing group via induction and weakly deactivating towards electrophilic aromatic substitution. Its presence can influence:
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: Halogenation of a phenyl ring can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life.
-
Receptor Binding: The bromo-substituent can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
In various classes of compounds, the inclusion of a bromophenyl group has been associated with a range of biological activities. For instance, studies on pyrazolo[3,4-b]pyridine analogues have shown that a 4-bromophenyl derivative exhibited more potent antiproliferative activity on MCF-7 cells compared to its 3-bromophenyl counterpart, suggesting the importance of the substituent's position.[8]
Hypothesized Biological Profile of 1-(4-Bromophenyl)piperidin-2-one
Based on the analysis of its constituent parts, 1-(4-Bromophenyl)piperidin-2-one could plausibly exhibit a range of biological activities. The N-aryl substitution on the piperidin-2-one ring is a key structural feature that will significantly dictate its pharmacology. It is reasonable to hypothesize that this compound could be investigated for:
-
Anticancer Properties: Given the known anticancer effects of many piperidinone derivatives, this compound could be a candidate for screening in cancer cell lines.
-
Antimicrobial Activity: The combination of the piperidinone core and the lipophilic bromophenyl group might confer antimicrobial or antifungal properties.
-
CNS Modulation: The ability of the 4-bromophenyl group to potentially enhance blood-brain barrier penetration could make this compound a candidate for neurological applications, although its specific targets are unknown.
It is crucial to emphasize that these are hypotheses derived from structure-activity relationships of related compounds. Rigorous experimental validation is required to determine the actual biological effects of 1-(4-Bromophenyl)piperidin-2-one.
Experimental Protocols for Preliminary Screening
For researchers interested in investigating the biological effects of 1-(4-Bromophenyl)piperidin-2-one, the following are generalized, standard protocols for initial in vitro screening.
A. In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to assess the effect of the compound on the viability of a human cancer cell line (e.g., MCF-7).
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(4-Bromophenyl)piperidin-2-one in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol can be used to determine the minimum inhibitory concentration (MIC) of the compound against a bacterial strain (e.g., Staphylococcus aureus).
Workflow Diagram:
Caption: Workflow for MIC determination.
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of 1-(4-Bromophenyl)piperidin-2-one in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus at ~5 x 105 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
While there is currently no direct evidence for the biological activity of 1-(4-Bromophenyl)piperidin-2-one, a systematic analysis of its chemical structure provides a rational basis for hypothesizing its potential pharmacological profile. The well-documented and diverse bioactivities of the piperidinone scaffold, combined with the modulating effects of the 4-bromophenyl group, suggest that this compound warrants investigation as a potential anticancer, antimicrobial, or CNS-active agent.
The experimental protocols provided herein offer a starting point for the empirical validation of these hypotheses. Future research should focus on a broad in vitro screening campaign, followed by more detailed mechanistic studies for any confirmed activities. Such a data-driven approach is essential to move from structural prediction to a validated understanding of the biological effects of this novel chemical entity.
References
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ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link]
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PMC. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][9]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]
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PubMed. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. [Link]
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ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones. [Link]
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Ayushdhara. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]
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PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PMC. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. [Link]
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Scientific Reports. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]
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PMC. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. [Link]
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ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. [Link]
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Wikipedia. (n.d.). Category:4-Bromophenyl compounds. [Link]
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MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]
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MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]
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ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [Link]
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PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. [Link]
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ACS Publications. (n.d.). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
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RSC Publishing. (n.d.). Synthesis and biological evaluation of novel artemisone–piperazine–tetronamide hybrids. [Link]
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PubChem. (n.d.). 4-Bromodiphenyl Ether. [Link]
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RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
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Navigating the Disposal of 1-(4-Bromophenyl)piperidin-2-one: A Comprehensive Guide to Safety and Compliance
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1-(4-Bromophenyl)piperidin-2-one, a halogenated organic compound. By understanding the chemical nature of this substance and the associated regulatory landscape, laboratories can ensure the protection of both personnel and the environment.
Hazard Assessment: Understanding the "Why" Behind the Procedure
-
Halogenated Organic Compound: The presence of a bromine atom attached to the phenyl ring places this compound in the category of halogenated organic compounds. These substances are often persistent in the environment and can be toxic. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to their potential for environmental contamination.
-
Piperidine Moiety: Piperidine and its derivatives can exhibit a range of biological activities and toxicities. Depending on the specific substitutions, they can be irritants, corrosive, or have other harmful effects.
-
Active Pharmaceutical Ingredient (API) Intermediate: As a compound likely used in drug development, it should be handled with the assumption of biological activity and potential toxicity until proven otherwise.
Given these characteristics, 1-(4-Bromophenyl)piperidin-2-one should be treated as a hazardous waste unless determined otherwise through appropriate analytical testing.
Waste Characterization and Regulatory Framework
The cornerstone of compliant disposal is the proper characterization of the waste stream. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.
Is it a Listed or Characteristic Hazardous Waste?
A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following "characteristics":
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals that can leach out of the waste.
While 1-(4-Bromophenyl)piperidin-2-one is not a specifically listed hazardous waste, it is highly likely to be classified as a characteristic hazardous waste due to its potential toxicity as a halogenated organic compound.
The Importance of Segregation
Proper waste segregation is a critical step in laboratory safety and cost-effective disposal. Waste containing 1-(4-Bromophenyl)piperidin-2-one should be collected in a dedicated, properly labeled container, separate from non-hazardous and other types of chemical waste. It is particularly important to segregate halogenated organic waste from non-halogenated organic waste, as the disposal methods and costs can differ significantly.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling and disposal of 1-(4-Bromophenyl)piperidin-2-one waste.
Personal Protective Equipment (PPE)
Before handling the waste, ensure that appropriate PPE is worn. The level of PPE should be determined by a site-specific risk assessment but should, at a minimum, include:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat.
Waste Collection and Container Management
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks or contamination.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "1-(4-Bromophenyl)piperidin-2-one" and its approximate concentration.
-
Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the operator.
-
Closure: Keep the waste container closed at all times except when adding waste.
Disposal Method: Incineration
For halogenated organic compounds like 1-(4-Bromophenyl)piperidin-2-one, the recommended method of disposal is high-temperature incineration in a licensed hazardous waste disposal facility.[1] This process is designed to destroy the organic molecule and capture any hazardous byproducts, such as hydrogen bromide, in a scrubber system.
Do not dispose of this chemical down the drain or in the regular trash. [2]
Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.
Spill Management
In the event of a spill of 1-(4-Bromophenyl)piperidin-2-one, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
Small Spills (manageable by laboratory personnel)
-
Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE as described above.
-
Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or collected material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
Large Spills
For large spills, or any spill that you are not comfortable cleaning up, evacuate the area and contact your institution's EHS or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(4-Bromophenyl)piperidin-2-one.
Caption: Disposal workflow for 1-(4-Bromophenyl)piperidin-2-one.
Quantitative Data Summary
While specific quantitative data for 1-(4-Bromophenyl)piperidin-2-one is not available, the following table provides general regulatory thresholds for hazardous waste generators under RCRA. It is crucial to be aware of your laboratory's generator status as it affects accumulation time limits and reporting requirements.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | 180 days (or 270 days if waste must be transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | 90 days |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of chemical waste is not merely a regulatory burden but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper waste characterization, and established disposal protocols, researchers can ensure that their work does not come at the cost of environmental health and safety. The guidance provided here for 1-(4-Bromophenyl)piperidin-2-one, while based on the properties of similar compounds, offers a robust framework for making informed and safe decisions. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). e-CFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

